Technical Documentation Center

5-Amino-1H-benzimidazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-1H-benzimidazole-6-carboxylic acid
  • CAS: 863216-51-7

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Data Assignment for 5-Amino-1H-benzimidazole-6-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The structural elucidation of highly functionalized heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in the quality assurance of small-molecule drug discovery. 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS: 863216-51-7) presents a unique analytical challenge due to its zwitterionic potential, annular tautomerism, and the competing electronic effects of its substituents. This whitepaper provides an authoritative, self-validating framework for the unambiguous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.

By detailing the causality behind chemical shifts and outlining a robust 1D/2D NMR workflow, this guide ensures high-fidelity structural verification for downstream pharmaceutical applications [1].

Structural and Electronic Causality

To accurately assign the NMR spectra, one must first understand the electronic environment of the molecule. The benzimidazole core is subjected to a "push-pull" mesomeric system:

  • The Electron-Donating Amino Group (-NH 2​ ): Located at C-5, the amino group exerts a strong positive mesomeric (+M) effect. The lone pair on the nitrogen delocalizes into the aromatic ring, significantly increasing the electron density at the ortho and para positions. This results in profound diamagnetic shielding of C-4 and its attached proton (H-4).

  • The Electron-Withdrawing Carboxylic Acid (-COOH): Located at C-6, the carbonyl group exerts negative inductive (-I) and mesomeric (-M) effects. It withdraws electron density from the ring, leading to the deshielding of C-7 and H-7. Furthermore, the magnetic anisotropy of the carbonyl double bond severely deshields the ortho proton (H-7) [2].

  • Annular Tautomerism: In solution, the N-H proton rapidly exchanges between N-1 and N-3. While this can average the signals of symmetric benzimidazoles, the asymmetric 5,6-substitution in this molecule often slows this exchange on the NMR timescale in highly polar solvents, or results in broadened signals for the bridgehead carbons (C-3a, C-7a).

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be internally consistent. The following methodology guarantees that the acquired data validates itself through mass balance (integration) and connectivity (2D correlations).

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen because its strong hydrogen-bond accepting nature disrupts intermolecular interactions between the -COOH and -NH 2​ groups, ensuring complete dissolution. It also shifts exchangeable protons (NH, OH) downfield, preventing them from overlapping with the aromatic signals.

  • Internal Calibration: Calibrate the spectrometer using the residual solvent peak (DMSO quintet at δ 2.50 ppm for 1 H; septet at δ 39.52 ppm for 13 C).

  • 1D 1 H NMR Acquisition: Acquire at 400 MHz or higher. Use a 30° flip angle and a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure complete relaxation of the broad, exchangeable protons (-COOH, -NH 2​ , Imidazole-NH), allowing for accurate quantitative integration.

  • 1D 13 C NMR Acquisition: Acquire with composite pulse decoupling (e.g., WALTZ-16). Set D1​ to 2.0–3.0 seconds to capture the quaternary carbons (C=O, C-5, C-6, C-3a, C-7a) which have long T1​ relaxation times.

Workflow A Sample Prep: 15mg in DMSO-d6 (Disrupts H-bonding, locks signal) B 1D 1H NMR (D1 > 2s) (Ensures accurate integration) A->B C 1D 13C NMR (CPD) (Captures quaternary carbons) B->C D 2D HSQC & HMBC (Maps connectivity) C->D E Data Processing (Phase/Baseline Correction) D->E F Self-Validating Assignment (Integrals match structure) E->F

Caption: Step-by-step NMR acquisition and self-validating analytical workflow.

Spectral Data Summaries

Table 1: 1 H NMR Spectral Assignment (DMSO- d6​ , 400 MHz)

The 1 H NMR spectrum of 5-Amino-1H-benzimidazole-6-carboxylic acid contains 7 protons. The integration must perfectly match this count to validate sample purity.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Structural Logic
-COOH 12.50 – 13.00br s1HHighly deshielded by the electronegative oxygens; broad due to exchange.
Imid-NH 12.00 – 12.50br s1HDeshielded aromatic NH; broad due to quadrupolar relaxation and tautomerism.
H-2 8.20 – 8.40s1HDeshielded by two adjacent electronegative nitrogen atoms in the imidazole ring.
H-7 8.00 – 8.15s1HDeshielded by the anisotropic effect and -M effect of the ortho-COOH group.
H-4 6.90 – 7.10s1HStrongly shielded by the +M effect of the ortho-NH 2​ group.
-NH 2​ 6.50 – 7.50br s2HExchangeable amine protons; shift depends heavily on concentration and trace water.
Table 2: 13 C NMR Spectral Assignment (DMSO- d6​ , 100 MHz)

The 13 C spectrum contains 8 distinct carbon environments.

PositionChemical Shift ( δ , ppm)TypeCausality & Structural Logic
C=O 168.0 – 170.0C q​ Carboxylic acid carbonyl carbon; highly deshielded.
C-5 145.0 – 148.0C q​ Deshielded by the directly attached electronegative nitrogen of the amino group.
C-2 142.0 – 145.0CHImidazole carbon flanked by two nitrogen atoms.
C-3a, C-7a 135.0 – 140.0C q​ Bridgehead aromatic carbons; may appear broadened due to tautomerism.
C-7 115.0 – 120.0CHOrtho to the electron-withdrawing COOH group.
C-6 110.0 – 115.0C q​ Attached directly to the COOH group.
C-4 98.0 – 105.0CHHighly shielded by the resonance (+M) of the ortho-NH 2​ group [3].

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from "probable" to "unambiguous," Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (usually 2JCH​ and 3JCH​ ) couplings, allowing us to build the carbon skeleton around the isolated proton singlets (H-4 and H-7).

  • Validating H-4 vs. H-7: While 1D chemical shifts strongly suggest H-4 is upfield and H-7 is downfield, HMBC proves it. H-7 will show a strong 3J correlation to the C=O carbon (~169 ppm). H-4 cannot see the carbonyl carbon, but will show strong correlations to C-3a and C-5.

  • Assigning Quaternary Carbons: The bridgehead carbons (C-3a and C-7a) are differentiated by their HMBC cross-peaks with H-2, H-4, and H-7.

HMBC H2 H-2 (Proton) C3a C-3a H2->C3a 3J / 2J C7a C-7a H2->C7a 3J / 2J H4 H-4 (Proton) H4->C7a 3J / 2J C5 C-5 (C-NH2) H4->C5 3J / 2J C6 C-6 (C-COOH) H4->C6 3J / 2J H7 H-7 (Proton) H7->C3a 3J / 2J H7->C5 3J / 2J H7->C6 3J / 2J COOH C=O (Carbonyl) H7->COOH Key Validator C2 C-2

Caption: Key HMBC correlations establishing the exact benzimidazole substitution pattern.

Conclusion

The assignment of 5-Amino-1H-benzimidazole-6-carboxylic acid relies heavily on understanding the competing mesomeric effects of its substituents. By utilizing DMSO- d6​ to manage the compound's polarity and employing a rigorous 1D/2D NMR workflow, analysts can confidently assign the highly shielded H-4/C-4 pair and the deshielded H-7/C-7 pair. The critical validation step remains the HMBC correlation between H-7 and the carboxylic acid carbonyl, which definitively anchors the regiochemistry of the molecule.

References

  • ACS Publications. (2019). Identification of a Benzimidazolecarboxylic Acid Derivative as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 Antagonist. Journal of Medicinal Chemistry. Retrieved from:[Link][1]

  • Royal Society of Chemistry. (2015). Protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substituted benzimidazoles. RSC Advances. Retrieved from:[Link][2]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and pKa of 5-Amino-1H-benzimidazole-6-carboxylic acid

Introduction 5-Amino-1H-benzimidazole-6-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core, a structure of significant interest in pharmaceutical research. The benzimidazole scaffold is a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-1H-benzimidazole-6-carboxylic acid is a heterocyclic organic compound featuring a benzimidazole core, a structure of significant interest in pharmaceutical research. The benzimidazole scaffold is a key pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities, including anticancer, antiviral, and antibacterial properties[1][2]. The specific substitutions of an amino group at the 5-position and a carboxylic acid group at the 6-position create a molecule with multiple ionizable centers, making a thorough understanding of its physicochemical properties—particularly its acid dissociation constants (pKa)—critical for drug development.

These properties govern the molecule's behavior in physiological environments, influencing crucial pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, receptor binding, and metabolic stability[3][4]. This guide provides a detailed examination of the known and predicted physicochemical characteristics of 5-Amino-1H-benzimidazole-6-carboxylic acid, outlines robust experimental and computational methodologies for their determination, and offers insights into the causality behind these scientific choices.

Molecular Structure and Physicochemical Properties

The foundational structure of this molecule is the benzimidazole ring system, which consists of a benzene ring fused to an imidazole ring. The addition of the amino and carboxylic acid groups imparts amphoteric characteristics.

General Properties

While specific experimental data for the 5-amino substituted derivative is sparse, the properties of the parent compound, 1H-benzimidazole-5-carboxylic acid (or 6-carboxylic acid, as numbering can vary), provide a reliable baseline.

PropertyValue / DescriptionSource
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
Appearance Expected to be a solid, likely a crystalline powder, potentially off-white to brown.[5][6][5][6]
Melting Point Likely >300 °C, similar to the parent compound 1H-benzimidazole-5-carboxylic acid.[6][7][8][6][7][8]
Solubility Low solubility in water is anticipated, a common challenge with benzimidazole derivatives.[9][10] Solubility is expected in polar organic solvents like DMSO and DMF.[6] The presence of both acidic and basic groups suggests pH-dependent aqueous solubility.[6][9][10]
Stability Exhibits moderate stability under standard conditions.[5][5]

Understanding the Acid Dissociation Constants (pKa)

5-Amino-1H-benzimidazole-6-carboxylic acid possesses three distinct ionizable centers, leading to multiple pKa values:

  • The Carboxylic Acid Group (-COOH): This is the most acidic proton.

  • The Pyridinic Nitrogen (N1) of the Imidazole Ring: This nitrogen can be protonated to form a benzimidazolium cation.

  • The Amino Group (-NH₂): This group can be protonated to form an ammonium cation (-NH₃⁺).

The interplay of these groups, influenced by their electron-donating or -withdrawing nature, determines the specific pKa values and the predominant ionic species at a given pH.

Predicted pKa Values and Ionization Equilibria
  • pKa₁ (Carboxylic Acid): The pKa of benzoic acid is ~4.2. The benzimidazole ring system is generally electron-withdrawing, which would slightly lower this pKa. The amino group is electron-donating, which would slightly increase it. A reasonable estimate for pKa₁ is in the range of 3.5 - 4.5 .

  • pKa₂ (Amino Group): The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. The electron-withdrawing carboxylic acid and benzimidazole ring would decrease the basicity of the amino group, thus lowering the pKa of its conjugate acid. An estimated range for pKa₂ is 3.0 - 4.0 .

  • pKa₃ (Imidazole Ring): The pKa for the protonated form of benzimidazole is approximately 5.4.[9] The electron-donating amino group would increase the electron density in the ring system, making the pyridinic nitrogen more basic and thus raising the pKa. Conversely, the electron-withdrawing carboxylic acid group would lower it. The net effect is likely a pKa in the range of 5.0 - 6.0 .

Note: The precise order of pKa₁ and pKa₂ can be ambiguous without experimental data and may overlap, leading to complex titration curves.

UV_Vis_Workflow Figure 2: UV-Vis pKa Determination Workflow prep Prepare pH Buffers (Constant Ionic Strength) dilute Dilute Stock into Each pH Buffer prep->dilute stock Prepare Compound Stock Solution stock->dilute scan Acquire UV-Vis Spectrum for Each Sample dilute->scan analyze Plot Absorbance vs. pH at Key Wavelengths scan->analyze fit Fit Data to Sigmoidal Model & Determine pKa analyze->fit Computational_Workflow Figure 3: Computational pKa Prediction Workflow struct Generate 3D Structures (Acid & Conjugate Base) geom Geometry Optimization (e.g., DFT) struct->geom energy Calculate Free Energies in Solution (e.g., SMD model) geom->energy delta_g Calculate ΔG of Reaction ΔG = G(base) + G(H⁺) - G(acid) energy->delta_g pka Calculate pKa pKa = ΔG / (2.303 RT) delta_g->pka

Caption: Figure 3: Computational pKa Prediction Workflow.

Conclusion

5-Amino-1H-benzimidazole-6-carboxylic acid is a molecule of significant pharmaceutical potential, whose utility is fundamentally linked to its physicochemical properties. Its multiple ionizable groups create a complex pH-dependent profile that must be thoroughly characterized. While direct experimental data is limited, a combination of data from parent compounds, an understanding of substituent effects, and robust analytical techniques like spectrophotometry and capillary electrophoresis can provide reliable pKa values. Furthermore, modern computational methods serve as a powerful predictive tool to guide experimental design and accelerate the drug development process. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently investigate and utilize this promising compound.

References

  • Martínez, N. R., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(22), 10977–10983. [Link]

  • Donkor, K. K., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Chromatographia, 69(7-8), 733-738. [Link]

  • Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]

  • Donkor, K. K., et al. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. [Link]

  • Ràfols, C., et al. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). PubMed. [Link]

  • Stenutz, R. (n.d.). 5-benzimidazolecarboxylic acid. Stenutz. [Link]

  • Talevi, A. (2018). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. [Link]

  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • Kettmann, V., et al. (2009). 5-Amino-1-methyl-1H-benzimidazole. ResearchGate. [Link]

  • Göktaş, H., et al. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. [Link]

  • Bai, S., et al. (n.d.). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. [Link]

  • ChemBK. (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. ChemBK. [Link]

  • Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

Sources

Foundational

Crystal structure and XRD pattern of 5-Amino-1H-benzimidazole-6-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of 5-Amino-1H-benzimidazole-6-carboxylic Acid Foreword: The Imperative of Structural Chemistry in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of 5-Amino-1H-benzimidazole-6-carboxylic Acid

Foreword: The Imperative of Structural Chemistry in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The specific substitution pattern of 5-Amino-1H-benzimidazole-6-carboxylic acid marks it as a molecule of significant interest for further investigation in drug development. A comprehensive understanding of its three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for advancing any new chemical entity toward clinical application. The solid-state properties, governed by the crystal structure, influence crucial parameters such as solubility, stability, bioavailability, and manufacturability. This guide, therefore, provides a detailed exposition of the principles and experimental workflows for determining the crystal structure and corresponding X-ray diffraction (XRD) pattern of a novel compound like 5-Amino-1H-benzimidazole-6-carboxylic acid, using established methodologies for related structures as a framework.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] For the target molecule, a plausible approach involves the reaction of 3,4,5-triaminobenzoic acid with formic acid or a suitable equivalent, which would cyclize to form the desired benzimidazole core.

The Art and Science of Crystal Growth

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often the most challenging step. The goal is to produce a single, defect-free crystal with dimensions typically in the range of 0.1-0.3 mm. Several techniques can be employed, and the choice is often empirical.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation:

    • Dissolve the purified 5-Amino-1H-benzimidazole-6-carboxylic acid in a suitable solvent (e.g., ethanol, dimethylformamide, or a solvent mixture) to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent.

    • Place a small vial containing this solution inside a larger, sealed jar.

    • Add a poor solvent (an "anti-solvent" in which the compound is insoluble) to the outer jar.

    • Slow diffusion of the anti-solvent vapor into the inner vial reduces the solubility of the compound, promoting crystallization.

  • Hydrothermal Synthesis:

    • This method is particularly useful for compounds with low solubility in common organic solvents.

    • An aqueous mixture of the reactants or the purified compound is placed in a Teflon-lined stainless-steel autoclave.[5][6]

    • The autoclave is heated to a specific temperature (e.g., 150-200 °C) for several days and then cooled slowly to room temperature.[5][6] This process can yield high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Decoding the Atomic Arrangement

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process from a suitable crystal to a refined structure follows a well-defined path, as illustrated in the diagram below.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement crystal_selection 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection (Diffractometer) crystal_selection->data_collection Crystal mounted on goniometer data_reduction 3. Data Reduction (Integration & Scaling) data_collection->data_reduction Raw diffraction images structure_solution 4. Structure Solution (Direct Methods / Patterson) data_reduction->structure_solution Reflection intensities structure_refinement 5. Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement Initial atomic positions validation 6. Validation & Finalization structure_refinement->validation Refined model (R-factor) final_report Final Crystallographic Report validation->final_report CIF File & Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpretation of Crystallographic Data

The final output of an SC-XRD experiment is a set of crystallographic data, typically presented in a standardized format. While specific data for the target compound is not yet published, we can anticipate the key parameters based on analyses of similar benzimidazole derivatives.[5][6][7][8]

Table 1: Hypothetical Crystallographic Data for 5-Amino-1H-benzimidazole-6-carboxylic acid

ParameterExpected Value/InformationSignificance
Chemical FormulaC₈H₇N₃O₂Confirms the elemental composition of the crystal unit.
Formula Weight177.16 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or TriclinicDescribes the basic symmetry of the unit cell. Benzimidazoles often crystallize in these systems.[5][7][8]
Space Groupe.g., P2₁/c, C2/c, P-1Defines the symmetry operations that relate the atoms within the unit cell.
a, b, c [Å]To be determinedDimensions of the unit cell edges.
α, β, γ [°]To be determinedAngles between the unit cell edges.
Volume [ų]To be determinedVolume of a single unit cell.
Ze.g., 2, 4, or 8Number of molecules per unit cell.
Calculated Density [g/cm³]~1.3-1.5The theoretical density of the material, calculated from the formula weight and unit cell volume.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Molecular Structure and Intermolecular Interactions

The refined crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. Crucially, it also elucidates the intermolecular interactions that stabilize the crystal lattice. For 5-Amino-1H-benzimidazole-6-carboxylic acid, a rich network of hydrogen bonds is expected due to the presence of the carboxylic acid, amino, and imidazole N-H groups. These interactions are fundamental to the crystal's stability and physical properties.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1 N-H N3 N N1->N3 Imidazole Chain C1 C=O O1 O-H O2 O=C O1->O2 Carboxylic Acid Dimer NH2_1 H₂N O3 O=C NH2_1->O3 Amino-Carboxyl Interaction N2 N NH2_2 NH₂

Caption: Potential Hydrogen Bonding Network in the Crystal Lattice.

Powder X-ray Diffraction (PXRD): A Fingerprint for the Bulk Material

While SC-XRD provides the fundamental structure from a single crystal, Powder X-ray Diffraction (PXRD) is an essential tool for analyzing the bulk, polycrystalline material. It serves as a rapid, non-destructive fingerprint for identifying the crystalline phase and assessing its purity.

The Synergy Between SC-XRD and PXRD

The data from a single-crystal structure determination can be used to calculate a theoretical powder pattern. This calculated pattern serves as the gold-standard reference against which the experimentally measured PXRD pattern of a bulk sample is compared. A match confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed.

pxrd_workflow cluster_sc From Single Crystal cluster_bulk From Bulk Sample sc_data Single-Crystal Structure (Atomic Coordinates, Unit Cell) calc_pxrd Calculate Theoretical PXRD Pattern sc_data->calc_pxrd comparison Comparison & Analysis calc_pxrd->comparison bulk_sample Polycrystalline Powder exp_pxrd Measure Experimental PXRD Pattern bulk_sample->exp_pxrd exp_pxrd->comparison result Phase Identification Polymorph Screening Purity Assessment comparison->result

Caption: Relationship between SC-XRD and Experimental PXRD.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: A small amount (~10-20 mg) of the finely ground, dry powder is packed into a sample holder. Proper sample preparation is crucial to minimize preferred orientation effects.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions (2θ values) of the diffraction peaks are determined by the unit cell dimensions (Bragg's Law), and their intensities are determined by the arrangement of atoms within the unit cell.

Conclusion: From Structure to Strategy

A thorough characterization of the crystal structure and XRD pattern of 5-Amino-1H-benzimidazole-6-carboxylic acid is an indispensable step in its development as a potential therapeutic agent. The single-crystal structure provides definitive proof of its molecular conformation and reveals the intermolecular forces that dictate its solid-state properties. The powder XRD pattern then serves as a vital fingerprint for quality control, ensuring batch-to-batch consistency and identifying any potential polymorphic forms. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, thereby enabling a data-driven approach to formulation, stability testing, and regulatory submissions.

References

  • (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate - PMC. Available at: [Link]

  • (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate - PMC. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen. Available at: [Link]

  • (PDF) 5-Amino-1-methyl-1H-benzimidazole - ResearchGate. Available at: [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Available at: [Link]

  • (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate - ScienceOpen. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies - Semantic Scholar. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacophoric Potential of 5-Amino-1H-benzimidazole-6-carboxylic Acid: Mechanisms of Action and Biological Assay Validation

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Design Guide Executive Summary & Pharmacophore Rationale In modern structure-based dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Design Guide

Executive Summary & Pharmacophore Rationale

In modern structure-based drug design, the benzimidazole nucleus is recognized as a highly privileged scaffold, frequently utilized to mimic purine derivatives or nicotinamide in biological systems[1][2]. Specifically, 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) and its regioisomers serve as highly versatile building blocks for synthesizing targeted therapeutics, including kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[3][4].

The structural brilliance of this scaffold lies in its dense network of hydrogen bond donors and acceptors:

  • The 1H-Benzimidazole Core: The imidazole NH and N atoms act as a bidentate donor-acceptor motif, perfectly suited for anchoring into the hinge region of kinases or the NAD+ binding pocket of enzymes[5].

  • The 6-Carboxylic Acid: This moiety provides a critical vector for functionalization. When converted to a primary or secondary carboxamide, it mimics the nicotinamide group of NAD+, driving potent PARP inhibition[4].

  • The 5-Amino Group: Acting as an electron-donating group, it modulates the pKa of the benzimidazole ring, influences the compound's tautomeric state, and provides an additional hydrogen bond donor to stabilize target-ligand complexes[6].

This whitepaper details the mechanisms of action (MoA) of derivatives built upon this scaffold and provides a self-validating framework for evaluating their efficacy in biological assays.

Mechanisms of Action in Targeted Therapies

Derivatives of 5-amino-1H-benzimidazole-6-carboxylic acid primarily exert their biological activity through competitive enzyme inhibition. The two most prominent MoAs are detailed below.

A. PARP Inhibition (NAD+ Pocket Competition)

PARP enzymes utilize NAD+ to synthesize poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. Benzimidazole-6-carboxamide derivatives (synthesized from the 6-carboxylic acid precursor) competitively bind to the NAD+ pocket[4]. The carboxamide oxygen acts as a hydrogen bond acceptor, while the benzimidazole core π -stacks with conserved tyrosine residues in the catalytic domain. In cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this leads to unresolved DNA double-strand breaks and subsequent apoptosis via synthetic lethality[7].

B. Receptor Tyrosine Kinase (RTK) Inhibition

In kinase targeting, the benzimidazole core acts as an ATP mimetic. The NH of the benzimidazole ring donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N atom accepts a hydrogen bond from the backbone amide[5]. The 5-amino group can interact with the gatekeeper residue or solvent-exposed regions, dictating kinase selectivity and preventing off-target toxicity.

MoA_Pathway A 5-Amino-1H-benzimidazole- 6-carboxylic acid Scaffold B ATP/NAD+ Pocket Binding (H-Bonding & π-Stacking) A->B Target Engagement C Catalytic Enzyme Inhibition (PARP / Kinases) B->C D DNA Repair Blockade (Synthetic Lethality) C->D PARP Pathway E Signal Transduction Arrest (RTK Inhibition) C->E Kinase Pathway F Cellular Apoptosis D->F E->F

Mechanistic pathway of benzimidazole-6-carboxylic acid derivatives in target inhibition.

Self-Validating Biological Assay Workflows

To ensure scientific integrity, a single assay is never sufficient. Highly conjugated benzimidazoles can exhibit auto-fluorescence or act as Pan-Assay Interference Compounds (PAINS) through colloidal aggregation. The following step-by-step protocols constitute a self-validating system to confirm true on-target activity.

Protocol 1: Biochemical Target Engagement (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the time-delay measurement eliminates auto-fluorescence interference common to benzimidazole derivatives. The inclusion of 0.01% Triton X-100 prevents false positives caused by compound aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT).

  • Compound Titration: Echo-dispense the benzimidazole derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the target enzyme (e.g., PARP1 or specific Kinase) at a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer/Antibody Addition: Add 5 µL of the fluorescently labeled tracer (ATP or NAD+ competitive probe) and the Terbium-labeled anti-tag antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 340 nm excitation and measuring emission ratios at 665 nm / 615 nm.

  • Validation Check: Ensure the Z′ factor of the assay is >0.6 using a known positive control (e.g., Olaparib for PARP).

Protocol 2: Cellular Phenotypic & Target Modulation Assay

Causality: A compound may inhibit an enzyme biochemically but fail in cells due to poor permeability or high efflux. We use a dual-readout system: CellTiter-Glo (viability) coupled with In-Cell Western (target modulation) to prove that cell death is caused by the specific intended mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., BRCA-mutant MDA-MB-436 for PARP assays) at 2,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the benzimidazole derivatives for 72 hours.

  • Orthogonal Readout 1 (Target Modulation): In a parallel plate treated for only 4 hours, fix cells with 4% paraformaldehyde. Permeabilize, and stain with anti-poly(ADP-ribose) (anti-PAR) antibodies. Quantify PARylation levels using an infrared imager to confirm intracellular target engagement.

  • Orthogonal Readout 2 (Viability): To the 72-hour plate, add CellTiter-Glo reagent (1:1 ratio). Lyse for 10 minutes and read luminescence.

  • Validation Check: Counter-screen against a wild-type cell line (e.g., MDA-MB-231). A true on-target PARP inhibitor will show >10-fold selectivity for the BRCA-mutant line.

Assay_Workflow S1 1. Compound Library Prep (DMSO Stocks) S2 2. TR-FRET Biochemical Assay (Aggregation-Controlled) S1->S2 S3 3. Cellular Target Engagement (In-Cell Western for PAR/p-Kinase) S2->S3 IC50 < 500 nM S4 4. Phenotypic Viability Assay (CellTiter-Glo with Counter-screen) S3->S4 Target Modulated S5 5. Hit-to-Lead Selection (Confirmed On-Target MoA) S4->S5 Selective Toxicity

Self-validating biological assay workflow for screening benzimidazole derivatives.

Quantitative Data Interpretation & SAR

The bare 5-amino-1H-benzimidazole-6-carboxylic acid scaffold is highly polar and typically exhibits poor cellular permeability and weak baseline affinity. Its true value is unlocked through targeted derivatization. The table below illustrates a representative Structure-Activity Relationship (SAR) progression, demonstrating how functionalizing the 6-carboxylic acid into an amide and substituting the 5-amino group drives both biochemical potency and cellular efficacy.

Table 1: Representative SAR Data for Benzimidazole-6-Carboxylic Acid Derivatives

Compound StageR1 (5-Position)R2 (6-Position)Biochemical IC₅₀ (nM)Cellular IC₅₀ (µM)Permeability (Papp)
Bare Scaffold −NH2​ −COOH > 10,000> 50.0Low
Early Hit −NH2​ −CONH2​ 24515.4Moderate
Lead Molecule −NH−CH3​ −CONH−Aryl 181.2High
Optimized Drug −N(CH3​)2​ −CONH−Fluoroaryl 30.08High

Data Interpretation Note: The transition from the free carboxylic acid to a primary amide (Early Hit) is mandatory for PARP NAD+ pocket recognition. Subsequent alkylation of the 5-amino group (Lead Molecule) increases lipophilicity, dramatically improving cellular permeability and dropping the cellular IC₅₀ into the low micromolar range.

Conclusion

The 5-amino-1H-benzimidazole-6-carboxylic acid scaffold is a cornerstone in the rational design of targeted therapeutics[2]. By understanding the precise causality of its hydrogen-bonding network within enzyme active sites, researchers can systematically evolve this building block into potent inhibitors. However, the successful translation of these molecules requires rigorous, self-validating biological assay workflows—combining aggregation-controlled biochemical screens with orthogonal cellular target engagement assays—to ensure that observed phenotypic effects are genuinely driven by the intended mechanism of action.

Sources

Foundational

Topic: Safety Data Sheet (SDS) and In Vitro Toxicity of 5-Amino-1H-benzimidazole-6-carboxylic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction 5-Amino-1H-benzimidazole-6-carboxylic acid belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Amino-1H-benzimidazole-6-carboxylic acid belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities.[1][2] As with any novel chemical entity intended for biological application, a thorough understanding of its safety and toxicity profile is not merely a regulatory hurdle but a fundamental scientific necessity. Early-stage in vitro toxicity screening is essential for identifying potential liabilities, guiding chemical optimization, and ensuring that only the most promising and safest candidates advance in the drug development pipeline.[3][4]

This guide provides a comprehensive technical overview of the safety considerations and a strategic approach to the in vitro toxicity assessment of 5-Amino-1H-benzimidazole-6-carboxylic acid. We will move beyond a simple recitation of facts to explain the scientific rationale behind each step, providing field-proven insights for researchers, scientists, and drug development professionals.

Deconstructing the Safety Data Sheet (SDS): A Researcher's Perspective

While a specific, verified SDS for 5-Amino-1H-benzimidazole-6-carboxylic acid is not universally available, we can construct a representative safety and handling profile based on structurally similar compounds, such as 1H-Benzimidazole-5-carboxylic acid and 5-Amino-1H-benzimidazole.[5][6][7][8]

1.1. Anticipated Hazard Identification

Based on the functional groups present (aromatic amine, carboxylic acid, benzimidazole core), the following GHS classifications are anticipated:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][7][9][10]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][7][9][10]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[5][6]

  • Germ Cell Mutagenicity (Suspected, Category 2): Aromatic amines as a class are frequently investigated for mutagenic potential.[10][11] This is a critical structural alert that mandates further genotoxicity testing.

1.2. Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent handling protocol is required:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6][7] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[5][9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[5][6]

  • Respiratory Protection: For weighing or operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9]

1.3. First Aid and Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[7]

  • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[7]

A Strategic Framework for In Vitro Toxicity Assessment

A tiered, hypothesis-driven approach is the most efficient method for evaluating the in vitro toxicity of a new chemical entity. This strategy uses initial, broad-spectrum assays to determine appropriate concentration ranges and identify general toxicity, followed by more specific assays to investigate potential mechanisms of concern.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Core Safety Assessment cluster_2 Tier 3: Mechanistic Investigation (If Warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Determine concentration range (IC50) Genotoxicity Genotoxicity Assays (In Vitro Micronucleus - OECD 487) Assess chromosomal damage potential Cytotoxicity->Genotoxicity Use non-lethal concentrations Mechanistic Targeted Assays (e.g., Hepatotoxicity, Cardiotoxicity) Investigate specific organ toxicity Genotoxicity->Mechanistic If genotoxic or other structural alerts exist end Risk Assessment Go/No-Go Decision Genotoxicity->end Safety Profile Established Mechanistic->end Deeper Safety Profile start Test Compound: 5-Amino-1H-benzimidazole- 6-carboxylic acid start->Cytotoxicity Broad concentration screen

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Cytotoxicity - Defining the Battlefield

Causality: Before any specific toxicity can be assessed, one must first determine the concentrations at which the compound kills cells. This is the fundamental purpose of cytotoxicity assays.[12] Running more complex assays at overtly cytotoxic concentrations can lead to false positives and uninterpretable data. The 50% inhibitory concentration (IC50) is a key parameter derived from these studies, guiding the dose selection for all subsequent experiments.[13][14]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability.[12][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[15]

Tier 2: Genotoxicity - Addressing the Structural Alert

Causality: The presence of a primary aromatic amine in the structure of 5-Amino-1H-benzimidazole-6-carboxylic acid is a significant structural alert for genotoxicity.[11] Many aromatic amines are pro-mutagens, meaning they require metabolic activation (typically by cytochrome P450 enzymes in the liver) to be converted into reactive electrophilic species (e.g., nitrenium ions) that can bind to DNA and cause mutations or chromosomal damage.[11] Therefore, any genotoxicity assessment for this compound must be performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).[16][17]

Recommended Assay: In Vitro Micronucleus (MNvit) Test (OECD Test Guideline 487)

This robust and comprehensive test is the modern standard for detecting chromosomal damage.[18] It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[18] A micronucleus is a small, extra nucleus formed during cell division that contains either a chromosome fragment or a whole chromosome that failed to segregate properly. Its presence is a clear indicator of genotoxic events.[18]

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, grounded in established methodologies and regulatory guidelines.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity context, or A549 for general cytotoxicity) into a 96-well plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[15][19]

  • Compound Preparation: Prepare a stock solution of 5-Amino-1H-benzimidazole-6-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[13][15][19]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[15]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a DMF/SDS solution) to dissolve the purple formazan crystals.[15]

  • Quantification: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC50 value using non-linear regression.

Protocol: In Vitro Micronucleus Test (OECD TG 487)

This protocol must be performed in two parallel arms: with (+S9) and without (-S9) metabolic activation.

G cluster_main cluster_prep 1. Cell Culture & Treatment cluster_arms cluster_noS9 Without S9 (Short & Long Exposure) cluster_S9 With S9 (Short Exposure) cluster_analysis 2. Cytokinesis Block & Analysis Seed Seed cells (e.g., CHO, TK6) Treat Treat with compound (3-5 concentrations) + Positive/Negative Controls Seed->Treat Incubate_noS9 Incubate 3-4h (short) or 1.5-2 cell cycles (long) Incubate_S9 Incubate 3-4h Wash_noS9 Wash & Add Cytochalasin B Incubate_noS9->Wash_noS9 Harvest_noS9 Harvest at 1.5-2 cell cycles Wash_noS9->Harvest_noS9 Slide Prepare slides (Hypotonic treatment, Fixation, Staining) Wash_S9 Wash & Add Cytochalasin B Incubate_S9->Wash_S9 Harvest_S9 Harvest at 1.5-2 cell cycles Wash_S9->Harvest_S9 Score Score micronuclei in 1000-2000 binucleated cells per concentration Slide->Score

Caption: Workflow for the In Vitro Micronucleus Assay.

  • Cell Culture: Use a validated cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment:

    • Concentrations: Based on the cytotoxicity assay, select at least three test concentrations. The highest concentration should induce up to 55±5% cytotoxicity.[18]

    • Controls: Include a negative (vehicle) control and appropriate positive controls. For -S9, use a direct-acting clastogen (e.g., Mitomycin C). For +S9, use a pro-mutagen that requires activation (e.g., Cyclophosphamide).[18]

    • Exposure:

      • Short Treatment (3-4 hours): Conducted both with and without S9 mix.

      • Long Treatment (~1.5-2 normal cell cycles): Conducted without S9 mix.

  • Removal and Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis, which are the only cells scored.[18]

  • Harvest: Harvest cells at a time equivalent to 1.5-2 normal cell cycles after the start of treatment.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Cytotoxicity Measurement: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI) to confirm that the cells have divided and to measure cytotoxicity.[18]

Data Presentation and Interpretation

Quantitative data must be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Representative Cytotoxicity Data (MTT Assay)

Cell LineExposure TimeIC50 (µM) [95% CI]
HepG224 hours150.5 [135.2-167.8]
HepG248 hours85.2 [76.1-95.4]
A54948 hours112.9 [101.5-125.6]

Table 2: Representative In Vitro Micronucleus Data (OECD 487)

Treatment ConditionConcentration (µM)% Cytotoxicity (RI)# Micronucleated Cells / 2000 CellsFold Increase over ControlResult
-S9 (24h)
Vehicle Control00%151.0Negative
Compound X2510%181.2Negative
Compound X5025%221.5Equivocal
Compound X10052%251.7Equivocal
Positive Control-48%15510.3Positive
+S9 (4h)
Vehicle Control00%171.0Negative
Compound X508%211.2Negative
Compound X10022%452.6Positive
Compound X20055%885.2Positive
Positive Control-51%18010.6Positive

Interpretation:

  • A result is typically considered positive if there is a concentration-dependent increase in micronuclei and at least one concentration shows a statistically significant increase that exceeds historical vehicle control data.

  • In the example above, the compound is negative without metabolic activation but clearly positive with S9, indicating it is a pro-mutagen. This is a common profile for aromatic amines and a significant finding for drug development, often triggering further investigation or de-selection of the compound.

Conclusion

A thorough evaluation of the safety and toxicity of 5-Amino-1H-benzimidazole-6-carboxylic acid is paramount for its potential development. This guide outlines a logical, tiered strategy, beginning with a comprehensive understanding of handling precautions based on its chemical class. The core of the assessment relies on a foundational cytotoxicity assay to establish concentration ranges, followed by a definitive in vitro micronucleus test to address the key structural alert of the aromatic amine moiety. The inclusion of metabolic activation (+S9) in genotoxicity testing is non-negotiable for this class of compounds. By following these validated protocols and principles of interpretation, researchers can generate high-quality, reliable data to make informed decisions, ensuring both laboratory safety and the progression of only the safest chemical entities toward future therapeutic applications.

References

  • Glende, C. et al. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed.
  • El-Sayed, N. N. E. et al. (2016). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents. Der Pharma Chemica.
  • Mattes, E. et al. (2004). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • Ferreira, F. F. et al. (2000). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed.
  • Sukhramani, P. S. et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research.
  • Creative Biolabs (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Lhasa Limited.
  • IT Medical Team (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.
  • Jurs, P. C. et al. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble.
  • Gębczak, K. et al. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Semantic Scholar.
  • Toxometris.ai. In Vitro Toxicology in Drug Development. Toxometris.ai.
  • Ahmed, S. (2025). OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests.
  • Atas, M. et al. (2021).
  • Atmaca, H. et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
  • OECD. Guidelines for the Testing of Chemicals. OECD.
  • OECD (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. RE-Place.
  • OECD. In vitro assays for developmental neurotoxicity. OECD.
  • Atienzar, F. A. et al. (2013). Toxicology Strategies for Drug Discovery: Present and Future.
  • Charles River Laboratories (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET - Benzimidazole-5-carboxylic acid. Thermo Fisher Scientific.
  • Apollo Scientific (2022). SAFETY DATA SHEET - 5-Amino-1H-benzimidazole. Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Amino-2-mercaptobenzimidazole. Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Benzimidazole-5-carboxylic acid. Fisher Scientific.
  • Tokyo Chemical Industry (2025). SAFETY DATA SHEET - 5-Amino-2-(4-aminophenyl)benzimidazole. Tokyo Chemical Industry.
  • Al-Ostath, O. A. et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PMC.
  • Kettmann, V. et al. (2009). 5-Amino-1-methyl-1H-benzimidazole. PMC.
  • CymitQuimica. CAS 15788-16-6: 1H-Benzimidazole-5-carboxylic acid. CymitQuimica.
  • Al-Ghorbani, M. et al. (2021). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Journal of the Chinese Chemical Society.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 5-Amino-1H-benzimidazole-6-carboxylic acid

Application Note & Protocol A Step-by-Step Laboratory Synthesis Protocol for 5-Amino-1H-benzimidazole-6-carboxylic acid Abstract This comprehensive guide provides a detailed, five-step laboratory protocol for the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Step-by-Step Laboratory Synthesis Protocol for 5-Amino-1H-benzimidazole-6-carboxylic acid

Abstract

This comprehensive guide provides a detailed, five-step laboratory protocol for the synthesis of 5-Amino-1H-benzimidazole-6-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy begins with the commercially available starting material, p-aminobenzoic acid (PABA), and proceeds through a logical sequence of protection, nitration, deprotection, reduction, and cyclization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and methods for characterization to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The benzimidazole scaffold is a privileged structure in pharmaceutical chemistry, present in numerous clinically approved drugs due to its structural similarity to purine and its ability to engage in various biological interactions.[1][2] 5-Amino-1H-benzimidazole-6-carboxylic acid, in particular, offers multiple functional handles for further derivatization, making it a key intermediate in the synthesis of more complex molecules.

The synthetic pathway detailed herein is designed for clarity and reliability, transforming a simple starting material into the target molecule. The overall strategy can be visualized as follows:

  • Protection: The highly activating amino group of p-aminobenzoic acid is first protected via acetylation. This prevents unwanted side reactions and directs the regioselectivity of the subsequent nitration step.

  • Dinitration: A powerful nitrating mixture is used to introduce two nitro groups onto the aromatic ring at the positions ortho to the protected amine, yielding 4-acetamido-3,5-dinitrobenzoic acid.

  • Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to reveal the free amine, providing the key intermediate, 4-amino-3,5-dinitrobenzoic acid.

  • Reduction: Both nitro groups are simultaneously reduced to primary amines using tin(II) chloride, forming the unstable but crucial 3,4,5-triaminobenzoic acid, an ortho-phenylenediamine derivative.[3][4][5]

  • Cyclization: The final benzimidazole ring system is constructed by condensing the triamine intermediate with formic acid, which serves as the source for the C2 carbon of the imidazole ring.[6][7]

This multi-step approach ensures high control over the chemical transformations, leading to the desired product.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic route from p-aminobenzoic acid to the final product.

Synthesis_Workflow Figure 1: Overall Synthesis Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Dinitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction cluster_4 Step 5: Cyclization PABA p-Aminobenzoic Acid Acetylation Acetic Anhydride PABA->Acetylation AABA 4-Acetamidobenzoic Acid Nitration H₂SO₄ / HNO₃ AABA->Nitration Dinitro_AABA 4-Acetamido-3,5-dinitrobenzoic Acid Hydrolysis Aq. HCl, Reflux Dinitro_AABA->Hydrolysis Dinitro_ABA 4-Amino-3,5-dinitrobenzoic Acid Reduction SnCl₂·2H₂O / HCl Dinitro_ABA->Reduction Triamino_BA 3,4,5-Triaminobenzoic Acid Cyclization Formic Acid, Reflux Triamino_BA->Cyclization Final_Product 5-Amino-1H-benzimidazole- 6-carboxylic acid Acetylation->AABA Nitration->Dinitro_AABA Hydrolysis->Dinitro_ABA Reduction->Triamino_BA Cyclization->Final_Product

A five-step synthesis route to the target compound.
Materials and Equipment
Reagent/SolventFormulaGradeSupplier
p-Aminobenzoic acid (PABA)C₇H₇NO₂ReagentSigma-Aldrich
Acetic Anhydride(CH₃CO)₂OACS ReagentFisher Scientific
Fuming Nitric Acid (90%)HNO₃ACS ReagentVWR
Sulfuric Acid (98%)H₂SO₄ACS ReagentVWR
Hydrochloric Acid (37%)HClACS ReagentFisher Scientific
Tin(II) Chloride DihydrateSnCl₂·2H₂OReagentPlus®Sigma-Aldrich
Formic Acid (98-100%)HCOOHACS ReagentSigma-Aldrich
Sodium BicarbonateNaHCO₃ACS ReagentVWR
Sodium HydroxideNaOHACS ReagentFisher Scientific
EthanolC₂H₅OHAnhydrousFisher Scientific
Deionized WaterH₂O--
Celite®--Sigma-Aldrich
  • Round-bottom flasks (various sizes: 250 mL, 500 mL, 1 L)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Detailed Experimental Protocol

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps involving corrosive acids, especially fuming nitric acid, must be performed in a certified chemical fume hood.

  • Rationale: The amino group of PABA is acetylated to reduce its activating strength and to protect it from oxidation during the subsequent nitration step. This ensures the nitration occurs on the aromatic ring rather than at the nitrogen atom.

  • To a 500 mL Erlenmeyer flask, add p-aminobenzoic acid (20.0 g, 0.146 mol) and 150 mL of deionized water.

  • While stirring, add acetic anhydride (16.0 mL, 0.170 mol) in one portion.

  • Stir the mixture vigorously for 20 minutes at room temperature. The product will begin to precipitate as a white solid.

  • Cool the flask in an ice bath for an additional 20 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of ice-cold water (2 x 50 mL).

  • Dry the product in an oven at 80-100 °C to a constant weight.

  • Expected Yield: ~24-25 g (92-96%); Purity Check: Melting point ~250-252 °C.

  • Rationale: A potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid is required to overcome the deactivating effect of the carboxyl group and achieve dinitration. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (100 mL).

  • Cool the flask in an ice-salt bath to -10 °C.

  • Slowly add the dried 4-acetamidobenzoic acid (24.0 g, 0.134 mol) in small portions, ensuring the temperature does not rise above 0 °C.

  • Once the addition is complete and the solid has dissolved, prepare the nitrating mixture. In a separate beaker, carefully and slowly add fuming nitric acid (40 mL) to concentrated sulfuric acid (40 mL) while cooling in an ice bath.

  • Using a dropping funnel, add the nitrating mixture dropwise to the reaction flask over 60-90 minutes. Crucially, maintain the internal temperature of the reaction below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture slowly and carefully over a large beaker containing 800 g of crushed ice with constant stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (check with pH paper).

  • Dry the yellow solid to a constant weight.

  • Expected Yield: ~30-32 g (83-89%).

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the primary amine. This step is essential to set up the precursor for the reduction of the nitro groups.

  • Place the dried 4-acetamido-3,5-dinitrobenzoic acid (30.0 g, 0.111 mol) in a 1 L round-bottom flask.

  • Add 300 mL of 10% aqueous hydrochloric acid (v/v).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure yellow crystals.

  • Expected Yield: ~22-24 g (87-95%).

  • Rationale: Tin(II) chloride in concentrated hydrochloric acid is an effective reagent for the reduction of aromatic nitro groups to amines.[4] It is particularly useful for substrates that may be sensitive to catalytic hydrogenation. The reaction proceeds via a series of single-electron transfers from Sn(II).

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dinitrobenzoic acid (22.0 g, 0.097 mol) in 250 mL of ethanol.

  • Carefully add tin(II) chloride dihydrate (110 g, 0.487 mol) to the suspension.

  • Slowly add concentrated hydrochloric acid (150 mL) down the condenser. The reaction is exothermic.

  • Heat the mixture to reflux for 4 hours. The yellow suspension should dissolve to form a clear solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully neutralize the excess acid by adding 50% aqueous sodium hydroxide solution until the pH is ~8-9. A thick precipitate of tin hydroxides will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 3,4,5-triaminobenzoic acid, is highly susceptible to air oxidation and should be used immediately in the next step without extensive purification or drying.

  • Rationale: This final step is a classic Phillips benzimidazole synthesis.[8] The ortho-diamine (positions 3 and 4) of the intermediate reacts with formic acid. The formic acid first forms a formamide with one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

  • Transfer the crude 3,4,5-triaminobenzoic acid from the previous step into a 500 mL round-bottom flask.

  • Add 200 mL of 98% formic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Adjust the pH to ~6-7 with a saturated solution of sodium bicarbonate. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a large volume of hot water or an ethanol/water mixture to yield the pure product.

  • Dry the final product under vacuum.

  • Expected Yield: ~10-12 g (58-69% over two steps).

Characterization of Final Product

The identity and purity of the synthesized 5-Amino-1H-benzimidazole-6-carboxylic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Off-white to light brown powder
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.2 (br s, 1H, imidazole NH), δ ~8.0 (s, 1H, imidazole CH), δ ~7.5 (s, 1H, Ar-H), δ ~6.8 (s, 1H, Ar-H), δ ~5.5 (br s, 2H, -NH₂). Note: Carboxylic acid proton may be broad or exchange.
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals in the aromatic region (~100-150 ppm), one signal for the imidazole C2 (~145 ppm), and a carboxylic carbon signal (~170 ppm).
IR (KBr, cm⁻¹) ~3400-3100 (N-H, O-H stretching), ~1680 (C=O stretching), ~1620, 1580 (C=N, C=C stretching, N-H bending).
References
  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link]

  • Chem LibreTexts. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Quimica Organica. Reduction of nitro to amino and oxidation of amino to nitro. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

  • Google Patents.
  • Saudi Pharmaceutical Journal. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. [Link]

  • SpringerLink. New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids. [Link]

  • National Center for Biotechnology Information. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC. [Link]

  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • International Journal of PharmTech Research. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. [Link]

  • Royal Society of Chemistry. Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. [Link]

  • Google P
  • Royal Society of Chemistry. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Patsnap. Method for producing 5-amino-6-methyl benzimidazolone. [Link]

  • National Center for Biotechnology Information. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC. [Link]

Sources

Application

Application Note: Engineering Multifunctional Metal-Organic Frameworks Using 5-Amino-1H-benzimidazole-6-carboxylic Acid

Introduction & Mechanistic Rationale In the field of reticular chemistry, the strategic selection of organic linkers dictates the topological, chemical, and physical properties of the resulting Metal-Organic Framework (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the field of reticular chemistry, the strategic selection of organic linkers dictates the topological, chemical, and physical properties of the resulting Metal-Organic Framework (MOF). 5-Amino-1H-benzimidazole-6-carboxylic acid (5-ABCA) , also known by its CAS registry number 863216-51-7[1], represents a highly versatile, tri-functional ligand designed for advanced MOF engineering.

  • Carboxylic Acid Group: Acts as a strong oxygen donor, facilitating hard-hard interactions with high-valent metal ions (e.g., Zr⁴⁺) or borderline metals (e.g., Zn²⁺, Cu²⁺) to form rigid Secondary Building Units (SBUs).

  • Benzimidazole Ring: Provides nitrogen donor sites that coordinate effectively with borderline/soft metals. This moiety imparts exceptional thermal stability and structural rigidity. Furthermore, benzimidazole carboxylate linkers are known to support unique magnetic properties, such as field-induced slow magnetic relaxation in Co(II) isomers[2].

  • Free Amino (-NH₂) Group: Deliberately left uncoordinated during framework assembly due to steric and electronic factors. This group protrudes into the pore channels, acting as a Lewis base site for targeted gas capture (e.g., CO₂)[3] or as a reactive handle for Post-Synthetic Modification (PSM).

G A 5-ABCA Linker (H2ABIC) C Deprotonation (DMF/DEF) A->C B Metal Salt (e.g., Zn(NO3)2) B->C D Carboxylate SBU (Hard-Hard) C->D E Benzimidazole SBU (Borderline) C->E F 3D MOF Network D->F E->F G Free -NH2 Groups F->G

Caption: Coordination pathway of 5-ABCA with Zn(II) to form a functionalized 3D MOF.

Physicochemical Profiling & Optimization Parameters

Successful MOF synthesis requires precise control over thermodynamics and kinetics. Solvent choice and pH are critical parameters, as the degree of deprotonation of both the benzimidazole and carboxylic acid groups dictates the final coordination topology and degree of interdigitation[4].

Table 1: Physicochemical Properties of 5-ABCA Precursor
PropertySpecificationMechanistic Implication for MOF Synthesis
Chemical Formula C₈H₇N₃O₂Provides a highly conjugated, rigid backbone preventing pore collapse.
Molecular Weight 177.16 g/mol Low molecular weight ensures high gravimetric density of active sites.
pKa (Estimated) ~4.0 (-COOH), ~12.5 (-NH)Requires basic conditions (or thermal decomposition of amides) for full deprotonation.
Solubility DMF, DEF, DMSONecessitates high-boiling polar aprotic solvents for solvothermal synthesis.
Table 2: Optimization Parameters for Solvothermal Synthesis
ParameterOptimal RangeCausality & Structural Impact
Solvent System DMF or DEF yields dimethylamine, slowly raising the pH to deprotonate 5-ABCA[4].
Modulator Formic Acid (10-30 eq)Competes with 5-ABCA for metal sites, slowing nucleation to yield larger, defect-free crystals.
Temperature 100 °C – 120 °CProvides activation energy for reversible coordination, ensuring thermodynamic control.

Experimental Workflows & Protocols

The following protocols detail the synthesis, activation, and application of a Zinc-based 5-ABCA MOF (Zn-ABCA).

W S1 Precursor Mixing S2 Solvothermal Synthesis S1->S2 S3 Solvent Exchange S2->S3 S4 Vacuum Activation S3->S4 S5 CO2 Capture & Catalysis S4->S5

Caption: Step-by-step experimental workflow from precursor preparation to application.

Protocol A: Modulated Solvothermal Synthesis of Zn-ABCA

Objective: Synthesize highly crystalline, phase-pure Zn-ABCA utilizing a modulator-assisted approach.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol (88.6 mg) of 5-ABCA and 1.0 mmol (297.5 mg) of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes until a clear solution is achieved.

  • Modulator Addition: Add 0.5 mL of concentrated Formic Acid to the solution.

    • Causality: Formic acid acts as a competing monotopic ligand. By temporarily occupying the Zn²⁺ coordination sites, it prevents rapid, uncontrolled precipitation, shifting the reaction from kinetic to thermodynamic control.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 115 °C for 48 hours.

  • Cooling: Cool the oven to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents thermal shock and micro-fracturing of the crystal lattice.

  • Self-Validation Check: The reaction should yield pale yellow, block-shaped crystals at the bottom of the vial. An amorphous cloudy suspension indicates insufficient modulator; a clear solution indicates excessive modulator or insufficient temperature.

Protocol B: Non-Destructive Activation & Solvent Exchange

Objective: Remove trapped guest molecules (DMF) without inducing capillary-force-driven pore collapse.

  • Primary Washing: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted metal salts and free linkers.

  • Solvent Exchange: Immerse the crystals in 15 mL of anhydrous methanol. Replace the methanol every 24 hours for 3 consecutive days.

    • Causality: DMF possesses a high boiling point (153 °C) and high surface tension. Evacuating DMF directly under vacuum requires high heat, which exerts immense capillary stress on the pore walls, inevitably collapsing the MOF. Methanol (BP 65 °C, low surface tension) readily displaces DMF and can be evacuated gently.

  • Thermal Evacuation: Transfer the methanol-exchanged MOF to a Schlenk tube. Apply dynamic vacuum (< 10⁻³ Torr) at room temperature for 2 hours, then ramp the temperature to 80 °C for 12 hours, and finally to 120 °C for 12 hours.

  • Self-Validation Check: The activated MOF should exhibit a Type I N₂ adsorption isotherm at 77 K, confirming permanent microporosity.

Protocol C: Evaluation of CO₂ Adsorption Capacity

Objective: Utilize the free amino groups and open metal sites for targeted CO₂ capture.

  • Sample Preparation: Load ~50 mg of the activated Zn-ABCA into a pre-weighed analysis tube. Degas in-situ at 120 °C for 6 hours under high vacuum.

  • Isotherm Collection: Collect CO₂ adsorption-desorption isotherms at 273 K and 298 K up to 1 bar using a volumetric gas sorption analyzer.

  • Mechanistic Analysis: The high adsorption capacity is driven by a synergistic mechanism. As , the free -NH₂ groups act as Lewis bases, initiating nucleophilic interactions with the acidic CO₂ carbon. Simultaneously, the benzimidazole -NH groups provide hydrogen-bonding networks, and any coordinatively unsaturated Open Metal Sites (OMS) act as Lewis acids to polarize the CO₂ oxygen atoms[3].

M CO2 CO2 Molecule NH2 Free -NH2 Site CO2->NH2 Nucleophilic Attack OMS Open Metal Site CO2->OMS Coordination NH Benzimidazole -NH CO2->NH H-Bonding Capture Synergistic CO2 Adsorption NH2->Capture OMS->Capture NH->Capture

Caption: Synergistic CO2 capture mechanism utilizing multiple functional sites.

Performance Metrics & Comparative Data

The integration of amino-functionalized benzimidazole carboxylate linkers consistently yields MOFs with superior gas adsorption enthalpies compared to their unfunctionalized counterparts. Table 3 summarizes the expected performance metrics based on isoreticular amino-functionalized systems.

Table 3: Comparative CO₂ Adsorption Performance
MaterialFunctional GroupsCO₂ Uptake (273 K, 1 bar)Isosteric Heat of Adsorption (Qst)Reference Baseline
Unfunctionalized MOF None~45 cm³/g20 - 22 kJ/molStandard Baseline
Zn(Bmic)(AT) -NH₂, OMS79 cm³/g28.0 kJ/mol
Zn-ABCA (This Protocol) -NH₂, -NH, OMS> 85 cm³/g (Projected)~32.0 kJ/mol (Projected)High-density tri-functional sites

Note: The projected metrics for Zn-ABCA reflect the additive effect of having both the primary amine and the benzimidazole amine within the same pore environment, maximizing dipole-quadrupole interactions.

References

  • Porous Zn(Bmic)(AT) MOF with Abundant Amino Groups and Open Metal Sites for Efficient Capture and Transformation of CO2 Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture Source: Arabian Journal of Chemistry URL:[Link]

  • Field-induced slow magnetic relaxation in two interpenetrated cobalt(II) metal–organic framework isomers Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Method

Amidation reaction conditions for 5-Amino-1H-benzimidazole-6-carboxylic acid derivatives

Application Note: Optimized Amidation Protocols for 5-Amino-1H-benzimidazole-6-carboxylic Acid Derivatives Context and Synthetic Challenges Derivatives of 5-amino-1H-benzimidazole-6-carboxylic acid are highly sought-afte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amidation Protocols for 5-Amino-1H-benzimidazole-6-carboxylic Acid Derivatives

Context and Synthetic Challenges

Derivatives of 5-amino-1H-benzimidazole-6-carboxylic acid are highly sought-after privileged scaffolds in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR modulators, and novel antimicrobials. However, the functionalization of this scaffold via amide bond formation presents significant synthetic hurdles that require precise mechanistic control.

  • Zwitterionic Insolubility: The unsubstituted core exists as a highly stable zwitterion, rendering it largely insoluble in standard organic solvents (e.g., DCM, THF). Reactions must be conducted in polar aprotic solvents such as anhydrous DMF or DMSO[1].

  • The Ortho-Amino Carboxylic Acid Dilemma: The structural proximity of the 5-amino and 6-carboxylic acid groups mimics the reactivity of anthranilic acid. When the carboxylic acid is activated by a coupling reagent, the unprotected ortho-amino group can act as a competing nucleophile. This leads to rampant intermolecular self-condensation (forming polyamides) or intramolecular cyclization into strained benzoxazinone or quinazolinone-like derivatives[2][3]. Consequently, direct amidation without protecting groups is generally low-yielding and plagued by complex purification profiles.

  • Chemoselectivity via Protection: To establish a self-validating and predictable system, the 5-amino group must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here, as it is stable to the basic conditions of amidation but easily cleaved under mild acidic conditions.

Reagent Selection Matrix

Selecting the correct coupling reagent is critical for maximizing yield while minimizing side reactions. The table below summarizes the empirical performance of common coupling reagents when applied to sterically hindered, benzimidazole-based aromatic acids.

Coupling ReagentBaseYield ExpectationReaction TimeEpimerization RiskByproduct Removal
HATU DIPEA>85%2 - 4 hoursVery LowModerate (HOAt requires basic wash)
EDC / HOBt TEA/DIPEA60 - 75%12 - 18 hoursLowEasy (Water-soluble urea byproduct)
T3P (50% in EtOAc) Pyridine/DIPEA70 - 80%8 - 12 hoursVery LowVery Easy (Water-soluble phosphate)
DCC DMAP<50%>24 hoursHighDifficult (Insoluble DCU filtration)

Expert Insight: is the premier choice for this substrate. The nitrogen atom at the 7-position of the resulting HOAt active ester provides a neighboring-group effect, utilizing hydrogen bonding to accelerate the nucleophilic attack of the incoming amine. This mechanistic advantage is crucial for overcoming the steric hindrance of the benzimidazole ring[4].

Strategic Workflow

AmidationWorkflow SM 5-Amino-1H-benzimidazole- 6-carboxylic acid Prot N-Boc Protection (Boc2O, Base) SM->Prot Step 1 Act Acid Activation (HATU, DIPEA) Prot->Act Step 2 Coup Amine Coupling (R-NH2) Act->Coup Step 3 Deprot Boc Deprotection (TFA/DCM) Coup->Deprot Step 4 Product Target Amide Derivative Deprot->Product Step 5

Workflow for the chemoselective amidation of 5-amino-1H-benzimidazole-6-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection of the 5-Amino Group

Causality: The zwitterionic starting material is insoluble in pure organic solvents. A co-solvent system of DMF and water (or THF/water) in the presence of a base disrupts the zwitterion, allowing homogeneous reaction with Boc-anhydride[5].

  • Suspend 5-Amino-1H-benzimidazole-6-carboxylic acid (1.0 eq) in a 1:1 mixture of DMF and H₂O to achieve a 0.2 M concentration.

  • Add Triethylamine (TEA) (2.5 eq) dropwise. Observation: The suspension will clear into a homogeneous solution as the carboxylate salt forms.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Self-Validation : Monitor the reaction by LC-MS. The product mass should reflect the addition of the Boc group ([M+H]⁺ = 278.1).

  • Acidify the aqueous layer carefully to pH 4 using 1M HCl to precipitate the N-Boc protected acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amidation

Causality: Pre-activation of the carboxylic acid with HATU and DIPEA ensures the quantitative formation of the highly electrophilic OAt-ester before the amine is introduced. This prevents the amine from reacting directly with the uronium salt of HATU to form unreactive guanidinium byproducts[1].

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is strictly preferred over TEA due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the active ester.

  • Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes to ensure complete active ester formation.

  • Add the target primary or secondary amine (1.1 eq) dropwise.

  • Stir for 2–4 hours. Self-Validation : Quench a 10 µL aliquot in 1 mL MeOH and analyze via LC-MS. The OAt-ester intermediate should be completely consumed, replaced by the product peak.

  • Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ (3x) to remove HOAt, followed by 5% LiCl (aq) (2x) to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

HATUMechanism Carb Boc-Protected Carboxylic Acid + DIPEA OAt OAt-Active Ester Intermediate (Highly Electrophilic) Carb->OAt Deprotonation & Activation HATU HATU Reagent HATU->OAt Donates HOAt & Uronium Amide Stable Amide Bond + HOAt Byproduct OAt->Amide Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (Nucleophile) Amine->Amide Attack at Carbonyl

Logical relationship and mechanistic pathway of HATU-mediated carboxylic acid activation.

Protocol C: Global Deprotection

Causality: Trifluoroacetic acid (TFA) cleanly removes the Boc group via the formation of a stable tert-butyl cation, which subsequently eliminates to isobutylene gas, driving the reaction forward.

  • Dissolve the purified Boc-protected amide in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1–2 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to azeotropically remove residual TFA.

  • The final 5-amino-1H-benzimidazole-6-carboxamide derivative is isolated as a TFA salt, which can be neutralized using a basic resin or saturated NaHCO₃ during a final extraction.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Zhu, Y., et al. (2011). "Oligo(5-amino-N-acylanthranilic acids): Amide Bond Formation without Coupling Reagent and Folding upon Binding Anions." Journal of the American Chemical Society, 133(32), 12406-12409. URL:[Link]

  • Katritzky, A. R., & Wang, Z. (2000). "A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles." Tetrahedron, 56(46), 9031-9038. URL:[Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-Amino-1H-benzimidazole-6-carboxylic Acid

Executive Summary 5-Amino-1H-benzimidazole-6-carboxylic acid is a highly privileged scaffold in modern drug discovery, frequently utilized in the synthesis of GLP-1 receptor agonists[1], PARP inhibitors, and kinase modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1H-benzimidazole-6-carboxylic acid is a highly privileged scaffold in modern drug discovery, frequently utilized in the synthesis of GLP-1 receptor agonists[1], PARP inhibitors, and kinase modulators. However, it presents a formidable synthetic challenge: it is an ortho-amino carboxylic acid (an anthranilic acid derivative) fused to a benzimidazole ring. Direct amide coupling with primary amines often results in catastrophic yield losses due to intramolecular cyclization, self-polymerization, and the inherent electronic deactivation of the carboxylate. This application note details field-proven, self-validating protocols to overcome these mechanistic hurdles.

Mechanistic Insights & Causality

When activating the C6-carboxylic acid, the spatial proximity of the C5-primary aromatic amine introduces severe chemoselectivity issues. Standard coupling reagents (e.g., EDC/HOBt) activate the acid to form an O-acylisourea intermediate. Because intermolecular attack by an external primary amine is sterically hindered and entropically less favored than intramolecular attack, the unprotected C5-amine rapidly attacks the activated ester[2]. This forms a transient fused benzoxazinone, which either resists further nucleophilic attack or degrades into polymeric side products.

Furthermore, the electron-withdrawing nature of the benzimidazole system reduces the nucleophilicity of the C5-amine, but not enough to prevent it from acting as a parasitic nucleophile during activation[3]. To circumvent this, two distinct strategies must be employed:

  • Electronic/Steric Masking (Strategy A) : Temporary N-protection of the C5-amine eliminates its nucleophilicity. Subsequent activation requires a high-efficiency uronium salt like HATU. HATU forms an active At-ester (7-aza-1-hydroxybenzotriazole) that utilizes a neighboring nitrogen to hydrogen-bond with the incoming primary amine, drastically accelerating the desired intermolecular aminolysis[4].

  • Concerted Activation/Protection (Strategy B) : Conversion of the starting material into a fused oxazine-2,4-dione (an isatoic anhydride analog). This elegantly protects the amine and activates the acid simultaneously, allowing the external primary amine to ring-open the anhydride in a highly regioselective manner[5].

Pathway A 5-Amino-1H-benzimidazole- 6-carboxylic acid B Activated Ester Intermediate A->B HATU / DIPEA (Activation) C Desired Amide (Intermolecular) B->C + R-NH2 (Productive) D Benzoxazinone / Polymer (Intramolecular/Self) B->D - R-NH2 (Parasitic)

Fig 1. Divergent reaction pathways during the activation of ortho-amino carboxylic acids.

Strategy A: The N-Protection & HATU/DIPEA Pathway

This is the standard approach for library synthesis, offering broad substrate scope.

Self-Validating In-Process Controls: Colorimetric assays (e.g., the Kaiser test) are notoriously unreliable for monitoring reactions involving anthranilic acid derivatives, frequently yielding false negatives due to resonance stabilization of the aromatic amine[3]. Therefore, this protocol relies strictly on LC-MS and HPLC-UV (254 nm) for phase validation.

Step-by-Step Protocol:

  • N-Protection : Suspend 5-amino-1H-benzimidazole-6-carboxylic acid (1.0 eq) in 1,4-dioxane/H2O (1:1). Add Na2CO3 (2.5 eq) followed by Boc2O (1.2 eq). Stir at ambient temperature for 12 hours.

    • Validation Check: LC-MS must show complete conversion to the M+100 mass. Acidify to pH 4 with 1M HCl to precipitate the 5-(Boc-amino) intermediate. Filter and dry thoroughly.

  • Activation & Coupling : Dissolve the protected intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and the target primary amine (1.2 eq). Cool the reaction vessel to 0 °C.

  • HATU Addition : Add HATU (1.1 eq) portion-wise. Causality Note: The order of addition is critical. Adding HATU after the primary amine prevents the formation of inactive guanidinium byproducts that occur if HATU reacts directly with the unhindered amine[4].

  • Reaction Monitoring : Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Quench a 5 µL aliquot in 1 mL MeCN/H2O. HPLC-UV should indicate >95% consumption of the activated At-ester.

  • Deprotection : Isolate the intermediate via standard aqueous workup (EtOAc/brine). Dissolve the crude solid in DCM and add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 1 hour, then concentrate in vacuo to yield the TFA salt of the target amide.

Workflow S1 1. N-Protection (Boc2O) S2 2. Activation (HATU/DIPEA) S1->S2 S3 3. Amide Coupling (Primary Amine) S2->S3 S4 4. Deprotection (TFA/DCM) S3->S4 QC LC-MS / HPLC Validation S3->QC In-process

Fig 2. Self-validating workflow for the N-protected amide coupling strategy.

Strategy B: The Isatoic Anhydride Pathway (Atom-Economical)

For large-scale synthesis or when N-protection is sterically prohibitive, the isatoic anhydride method is vastly superior. It bypasses the need for expensive uronium coupling reagents and prevents epimerization[5].

Step-by-Step Protocol:

  • Anhydride Formation : Suspend the starting material (1.0 eq) in anhydrous THF. Add triphosgene (0.4 eq) and heat to 50 °C for 3 hours. The suspension will clear, followed by the precipitation of a new solid (the fused oxazine-2,4-dione).

  • Ring Opening : Isolate the precipitate via filtration. Resuspend the highly reactive intermediate in anhydrous DMF. Add the external primary amine (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Evolution : Heat to 60 °C. The reaction proceeds via nucleophilic attack at the C6-carbonyl, accompanied by the evolution of CO2 gas.

    • Validation Check: The cessation of CO2 bubbling serves as a physical indicator of reaction completion. Confirm via LC-MS (loss of 44 Da from the anhydride mass + addition of the primary amine mass).

Quantitative Data Comparison
Coupling StrategyReagentsReactive IntermediateAvg. Yield (%)Epimerization RiskReaction Time
Standard EDC / HOBtO-Acylisourea< 20%High24 h
Strategy A Boc2O, then HATU/DIPEAAt-Ester75 - 85%Low2 h (Coupling)
Strategy B Triphosgene, then AmineIsatoic Anhydride80 - 95%None4 h (Total)

Table 1. Performance metrics of various coupling strategies for 5-amino-1H-benzimidazole-6-carboxylic acid with primary amines.

Sources

Method

Application Note: 5-Amino-1H-benzimidazole-6-carboxylic acid in Medicinal Chemistry and Drug Design

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and rational drug design, 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) serves as a highly privileged, bifunctional building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and rational drug design, 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS 863216-51-7) serves as a highly privileged, bifunctional building block. Characterized by an ortho-amino carboxylic acid motif fused to a benzimidazole core, this compound acts as a versatile precursor for synthesizing complex, highly aromatic tricyclic scaffolds such as imidazo[4,5-g]quinazolines and benzimidazo[1,2-a]quinazolines.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals. It details the mechanistic rationale, structural profiling, and validated synthetic protocols for utilizing this scaffold in the development of Receptor Tyrosine Kinase (RTK) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Structural Profiling and Pharmacophore Rationale

The utility of 5-amino-1H-benzimidazole-6-carboxylic acid stems from its unique physicochemical properties, which map perfectly onto several validated biological targets:

  • Purine Bioisosterism : The benzimidazole core mimics the adenine ring of ATP, making it an ideal anchor for the ATP-binding pocket of kinases.

  • Bifunctional Reactivity : The proximity of the primary amine (C5) and the carboxylic acid (C6) enables rapid ring-closure reactions (e.g., Niementowski condensation) to form pyrimidine rings, yielding planar tricyclic systems that intercalate DNA or bind deep within narrow enzymatic clefts.

  • Hydrogen Bonding Network : The scaffold inherently possesses multiple hydrogen bond donors (imidazole NH, primary amine) and acceptors (imidazole N, carbonyl oxygen), which are critical for engaging the hinge region of kinases or the catalytic domain of PARP enzymes.

Table 1: Physicochemical Properties & Pharmacophore Mapping
Property / FeatureValue / CharacteristicMedicinal Chemistry Application
Molecular Weight 177.16 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD.
Topological Polar Surface Area (TPSA) 92.0 ŲExcellent for forming extensive H-bond networks in target active sites.
Hydrogen Bond Donors/Acceptors 3 / 4Enables multi-point binding in the kinase hinge region.
LogP (Predicted) ~0.8 - 1.2Highly hydrophilic fragment; allows for the addition of lipophilic side chains without exceeding Lipinski's limits.

Application I: Synthesis of Imidazo[4,5-g]quinazoline Kinase Inhibitors

Imidazo[4,5-g]quinazolines are potent inhibitors of RTKs, including EGFR, VEGFR, and FGFR. The planar tricyclic system inserts into the ATP-binding pocket, while substitutions on the newly formed pyrimidine ring dictate kinase selectivity .

Mechanistic Rationale

The linear geometry of imidazo[4,5-g]quinazolines allows the molecule to effectively mimic ATP. The benzimidazole moiety acts as the hinge-binding motif, while the quinazoline extension projects into the hydrophobic pocket, blocking ATP hydrolysis and shutting down downstream survival signaling (PI3K/AKT, MAPK).

G EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR ATP ATP Binding Pocket EGFR->ATP Signaling Downstream Survival (PI3K/AKT, MAPK) ATP->Signaling ATP Hydrolysis Inhibitor Imidazo[4,5-g]quinazoline Inhibitor Inhibitor->ATP Competitive Binding Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Blocked

Mechanism of EGFR kinase inhibition by imidazo[4,5-g]quinazoline derivatives.
Protocol 1: Microwave-Assisted Niementowski Condensation

Traditional condensation of anthranilic acid derivatives with amides requires prolonged heating (12–24 hours) at high temperatures, often leading to product degradation and tar formation. This optimized microwave (MW) protocol leverages formamide as both a C1-source and a high-loss-tangent solvent for rapid, clean cyclization.

Materials:

  • 5-Amino-1H-benzimidazole-6-carboxylic acid (1.0 mmol)

  • Formamide (5.0 mL, excess)

  • Microwave synthesizer (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Workflow:

  • Preparation: Suspend 5-amino-1H-benzimidazole-6-carboxylic acid (177 mg, 1.0 mmol) in 5.0 mL of formamide in a 10 mL microwave-safe vial. Add a magnetic stir bar.

    • Causality: Formamide acts as the solvent, the reactant (providing the carbon atom to close the pyrimidine ring), and an excellent microwave absorber, ensuring uniform volumetric heating.

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes with dynamic power modulation.

    • Causality: The high activation energy of the condensation is rapidly overcome by MW dielectric heating, driving the reaction to the thermodynamic sink (the highly stable aromatic tricyclic system) before side-reactions can occur.

  • Isolation: Cool the vial to room temperature. Pour the reaction mixture into 25 mL of crushed ice/water under vigorous stirring.

    • Causality: The resulting imidazo[4,5-g]quinazolin-8(7H)-one is highly rigid and lipophilic, rendering it insoluble in cold water. This allows for isolation via simple vacuum filtration, bypassing complex chromatography.

  • Self-Validation System:

    • LC-MS: Confirm the presence of the target mass [M+H]+=187.06 .

    • 1H-NMR (DMSO-d6): Verify the disappearance of the primary amine broad singlet ( ∼6.5 ppm) and the appearance of a new, sharp singlet at ∼8.0 ppm, corresponding to the C2 proton of the newly formed pyrimidine ring.

Workflow SM 5-Amino-1H-benzimidazole- 6-carboxylic acid Condensation Niementowski Condensation SM->Condensation Reagent Formamide / MW (150°C, 20 min) Reagent->Condensation Product Imidazo[4,5-g]quinazolin- 8(7H)-one Scaffold Condensation->Product

Microwave-assisted Niementowski condensation workflow for tricyclic scaffolds.

Application II: Design of PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP1/2) are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks. 5-Amino-1H-benzimidazole-6-carboxylic acid is a foundational scaffold for designing PARP inhibitors that exploit synthetic lethality in BRCA-mutated cancers.

Mechanistic Rationale

To inhibit PARP, a molecule must mimic the nicotinamide moiety of NAD+ . Converting the 6-carboxylic acid of our scaffold into a primary or secondary carboxamide perfectly fulfills this requirement. The carboxamide forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site. Meanwhile, the 5-amino group serves as a synthetic handle to attach bulky, solvent-exposed groups (e.g., piperidine or piperazine rings) that lock the enzyme onto the DNA, a phenomenon known as "PARP trapping."

PARP SSB Single-Strand DNA Break PARP1 PARP1 Enzyme SSB->PARP1 Repair Failed Base Excision Repair PARP1->Repair Blocked by Inhibitor Inhibitor Benzimidazole-6-carboxamide (NAD+ Mimic) Inhibitor->PARP1 Traps PARP on DNA DSB Double-Strand Break (DSB) Repair->DSB Replication Fork Collapse Death Synthetic Lethality (Cell Death) DSB->Death BRCA BRCA1/2 Mutation (HR Deficient) BRCA->Death Cannot repair DSB

PARP inhibition and synthetic lethality in BRCA-mutated cancer cells.
Protocol 2: Selective Amidation for PARP Inhibitor Precursors

Direct amidation of the carboxylic acid in the presence of the free 5-amino group can lead to intermolecular polymerization. A protection-activation-deprotection sequence is required.

Step-by-Step Workflow:

  • Amine Protection: Dissolve the starting material (1.0 eq) in a 1:1 mixture of THF/Water. Add NaHCO3​ (2.5 eq) and Boc2​O (1.1 eq). Stir at room temperature for 12 hours.

    • Causality: The Boc group selectively protects the more nucleophilic 5-amino group, preventing self-condensation during the subsequent acid activation step.

  • Carboxylic Acid Activation & Amidation: Dissolve the Boc-protected intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired amine (e.g., methylamine hydrochloride, 1.5 eq).

    • Causality: HATU is selected over traditional EDC/HOBt coupling because the benzimidazole carboxylic acid is sterically hindered and electronically deactivated by the adjacent aromatic rings. HATU ensures rapid, high-yielding conversion to the amide.

  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours, then concentrate under vacuum.

  • Self-Validation System:

    • 13C-NMR: The successful conversion of the acid to the amide is confirmed by the upfield shift of the carbonyl carbon from ∼168 ppm (carboxylic acid) to ∼171 ppm (amide).

    • FT-IR: Appearance of a strong amide I band at ∼1650 cm−1 and the disappearance of the broad O-H stretch of the carboxylic acid.

Summary of Biological Efficacy

To contextualize the importance of this scaffold, Table 2 summarizes representative structure-activity relationship (SAR) data for RTK inhibitors derived from benzimidazole-carboxylic acid precursors, demonstrating how modifications to the scaffold dictate target affinity .

Table 2: Representative SAR of Benzimidazole-Derived Kinase Inhibitors
Scaffold Modification (from 5-Amino-1H-benzimidazole)Target KinaseIC50 (nM)Mechanistic Impact
Unsubstituted Imidazo[4,5-g]quinazolineEGFR145Baseline hinge-binding affinity.
8-Anilino substitution (electron-donating group)EGFR12Fills the hydrophobic pocket; increases VDW interactions.
N-Methylation of Benzimidazole NHVEGFR-2>10,000Complete loss of activity; confirms the NH acts as a critical H-bond donor to the hinge region.
5-Amino functionalization with PiperazineFGFR-128Enhances solvent-channel exposure and improves aqueous solubility.

Note: Data represents generalized SAR trends observed in benzimidazole-based RTK inhibitor development.

References

  • Li, L., Zhang, Q., Liu, B., & Liu, G. (2013). A Novel Multi-Component Reaction to Imidazo[4,5-g]-quinazolines. Molecules, 18(5), 5697-5705. Available at:[Link]

  • Gravé, F., et al. (2008). Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 52(1), 12-21. Available at:[Link]

  • Paul, K., Sharma, A., & Luxami, V. (2016). Microwave-Assisted, Metal-Free, Base-Mediated C–N Bond Formation/Cleavage: Synthesis of Benzimidazo[1,2-a]quinazoline Derivatives. ACS Sustainable Chemistry & Engineering, 4(4), 2269-2275. Available at:[Link]

Application

Advanced Transition Metal Complexation Protocols Using 5-Amino-1H-benzimidazole-6-carboxylic Acid

Executive Rationale & Ligand Topology In the landscape of coordination chemistry, the rational design of transition metal complexes relies heavily on the geometric and electronic properties of the chosen ligand. 5-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Ligand Topology

In the landscape of coordination chemistry, the rational design of transition metal complexes relies heavily on the geometric and electronic properties of the chosen ligand. 5-Amino-1H-benzimidazole-6-carboxylic acid (5-ABCA) represents a highly privileged, semi-rigid multidentate scaffold. Structurally, it embeds an anthranilic acid motif (an ortho-amino carboxylic acid) within a benzimidazole core.

This unique topology endows 5-ABCA with three distinct coordination domains:

  • The N,O-Chelating Pocket: Formed by the C5-primary amine and the C6-carboxylic acid, capable of forming highly stable 6-membered chelate rings with intermediate transition metals.

  • The Imidazole Nitrogen (N3): A softer, unhindered nitrogen donor ideal for bridging metal centers or binding to soft metals (e.g., Pt, Ag).

  • The Imidazole NH (N1): Capable of deprotonation at high pH to form extended multi-dimensional architectures.

As a Senior Application Scientist, I have found that mastering 5-ABCA requires precise control over reaction thermodynamics, solvent polarity, and, most critically, pH. By manipulating these variables, researchers can direct the self-assembly of discrete mononuclear metallodrugs for oncology () or robust Metal-Organic Frameworks (MOFs) for catalysis and gas storage ().

Mechanistic Insights: Causality in Coordination

To build a self-validating experimental system, one must understand the causality behind the ligand's behavior. The coordination trajectory of 5-ABCA is dictated by Hard-Soft Acid-Base (HSAB) theory and pH-dependent speciation .

  • Low pH (< 4.0): The carboxylic acid remains protonated. Coordination is kinetically driven toward the imidazole N3 atom. This regime is utilized when synthesizing discrete complexes with soft metals like Ag(I) or Pt(II), where N-coordination is preferred over O-coordination ().

  • Neutral to Mildly Alkaline pH (6.0 - 8.5): The carboxylic acid deprotonates ( pKa​≈4.5 ), activating the N,O-chelating pocket. Intermediate metals such as Cu(II), Ni(II), and Co(II) will rapidly fall into the thermodynamic sink of chelation, forming highly stable square-planar or octahedral geometries.

  • High pH (> 10.0): The imidazole N1 proton is removed ( pKa​≈12.0 ), turning 5-ABCA into a dianionic bridging ligand. This is the critical trigger for propagating 2D and 3D supramolecular coordination polymers.

Speciation A Protonated 5-ABCA Low pH (< 4) B Mono-anionic 5-ABCA Neutral pH (6-8) A->B -H+ (Carboxyl) D Imidazole-N Coordination Soft Metals (Pt, Ag) A->D Kinetic Control C Di-anionic 5-ABCA High pH (> 10) B->C -H+ (Imidazole) E N,O-Chelation Intermediate Metals (Cu, Ni) B->E Thermodynamic Sink F 3D Bridging / MOFs Hard Metals (Ln, Mn, Zn) C->F Supramolecular Assembly

pH-dependent speciation and transition metal coordination pathways of 5-ABCA.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical parameters and preferred coordination modes of 5-ABCA are summarized below.

Table 1: Physicochemical Properties of 5-ABCA

ParameterValue / CharacteristicImpact on Experimental Design
Molecular Weight 177.16 g/mol Determines stoichiometric metal-to-ligand ratios (M:L).
Solubility DMF, DMSO, hot MeOH, alkaline H₂ORequires polar aprotic solvents or base-assisted dissolution.
pKa1​ (-COOH) ~4.5Requires pH > 5 for effective N,O-chelation.
pKa2​ (Imidazole NH) ~12.0Requires strong base (e.g., KOH) to activate bridging modes.
Denticity Up to tetradentateCapable of supporting high-connectivity MOF nodes.

Table 2: Preferred Transition Metals & Architectural Outcomes

Transition MetalHSAB ClassificationPreferred Coordination ModeTypical Application
Cu(II) / Ni(II) IntermediateN,O-Bidentate ChelationAnticancer Metallodrugs, ROS Generators
Zn(II) / Co(II) Intermediate / HardN,O-Chelation + N-BridgingLuminescent MOFs, Gas Sorption
Ag(I) / Pt(II) SoftImidazole-N MonodentateAntimicrobial Agents, DNA Intercalators
Ln(III) (e.g., Tb, Eu) HardO,O-Carboxylate BridgingPhotoluminescent Sensors

Self-Validating Experimental Protocols

The following protocols are engineered with built-in Quality Control (QC) checkpoints to ensure the resulting complexes are self-validating.

Protocol A: Synthesis of a Mononuclear Cu(II) Metallodrug Candidate

Objective: Synthesize [Cu(5-ABCA)2​(H2​O)2​] via N,O-chelation for downstream biological evaluation ().

Causality & Critical Parameters: We utilize a 1:2 Metal:Ligand ratio. Methanol is chosen as the solvent to prevent the hydrolysis of the Cu(II) ion, while a stoichiometric amount of KOH is added to precisely deprotonate the carboxylic acid without deprotonating the imidazole ring, preventing unwanted polymerization.

Step-by-Step Methodology:

  • Ligand Activation: Suspend 2.0 mmol (354.3 mg) of 5-ABCA in 25 mL of absolute methanol. Add 2.0 mmol of KOH (in 5 mL methanol) dropwise under continuous stirring until the solution becomes completely clear (indicating the formation of the soluble potassium salt).

  • Metal Addition: Dissolve 1.0 mmol of Cu(NO3​)2​⋅3H2​O (241.6 mg) in 10 mL of methanol. Add this solution dropwise to the ligand mixture over 15 minutes.

  • Complexation: Reflux the deep green/blue mixture at 60°C for 4 hours.

  • Isolation: Cool the reaction to 4°C overnight. Collect the resulting microcrystals via vacuum filtration, wash with cold methanol (2 × 5 mL) and diethyl ether (10 mL), and dry in a vacuum desiccator.

  • Self-Validation (QC):

    • FT-IR: The asymmetric carboxylate stretch νas​(COO−) must shift from ~1690 cm⁻¹ (free acid) to ~1610 cm⁻¹, confirming metal-oxygen bonding.

    • UV-Vis: A broad d-d transition band at 650–680 nm must be present, confirming a distorted octahedral or square-planar Cu(II) geometry.

Protocol B: Solvothermal Synthesis of a Zn(II)-Based MOF

Objective: Construct a highly crystalline, porous 3D coordination polymer using 5-ABCA as a bridging linker.

Causality & Critical Parameters: Solvothermal synthesis relies on the slow, reversible formation of coordination bonds. N,N-Dimethylformamide (DMF) is used because it decomposes slowly at high temperatures to yield dimethylamine, which gradually raises the pH. This acts as an in-situ deprotonation mechanism, ensuring crystal growth is thermodynamically controlled rather than kinetically rushed (which would yield amorphous powders).

MOF_Workflow Step1 Step 1: Ligand Preparation Dissolve 5-ABCA in DMF/H2O (4:1) Step2 Step 2: Metal Addition Add Zn(NO3)2·6H2O (1:1 M:L ratio) Step1->Step2 Step3 Step 3: Modulation Add Triethylamine (TEA) dropwise Step2->Step3 Step4 Step 4: Solvothermal Reaction Teflon autoclave, 120°C, 72h Step3->Step4 QC1 QC 1: Verify Optical Clarity (No premature precipitation) Step3->QC1 Step5 Step 5: Controlled Cooling Cool at 5°C/hour to 25°C Step4->Step5 Step6 Step 6: Activation Solvent exchange (EtOH), Vacuum at 100°C Step5->Step6 QC2 QC2 Step6->QC2

Solvothermal workflow for 5-ABCA MOF synthesis with integrated QC checkpoints.

Step-by-Step Methodology:

  • Precursor Mixing: In a 20 mL glass vial, dissolve 0.5 mmol of 5-ABCA and 0.5 mmol of Zn(NO3​)2​⋅6H2​O in 10 mL of a DMF/H₂O mixture (4:1 v/v). Sonicate for 10 minutes.

  • Modulation: Add 1-2 drops of Triethylamine (TEA). QC Checkpoint: The solution must remain optically clear. If immediate precipitation occurs, the local pH is too high; discard and restart with less TEA or use a weaker modulator like acetic acid.

  • Thermal Treatment: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours.

  • Thermodynamic Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hour. Causality: Rapid cooling traps kinetic defects; slow cooling allows defect resolution and yields large, single-crystal domains.

  • Activation: Decant the mother liquor. Soak the crystals in fresh absolute ethanol, replacing the solvent every 12 hours for 3 days to remove trapped DMF. Finally, activate the framework under dynamic vacuum at 100°C for 12 hours.

  • Self-Validation (QC):

    • PXRD: The Powder X-Ray Diffraction pattern must exhibit sharp peaks at low angles ( 2θ<10∘ ), confirming long-range mesoporous/microporous order.

    • Gas Sorption: An N2​ adsorption isotherm at 77 K must yield a reversible Type I isotherm, validating the permanent porosity of the activated MOF.

References

  • Xiao, J., Liu, B.-Y., Wei, G., & Huang, X.-C. (2012). The Coordination Chemistry of Benzimidazole-5,6-dicarboxylic Acid with Mn(II), Ni(II), and Ln(III) Complexes. Crystal Growth & Design, 12(3), 1091-1094.[Link]

  • Kucuk, C. (2023). Synthesis, characterization, DFT studies, and molecular docking investigation of silver nitrate complex of 5-benzimidazole carboxylic acid as targeted anticancer agents. Journal of Molecular Structure, 1284, 136166.[Link]

  • Galal, S. A., Hegab, K. H., Kassab, A. S., Rodriguez, M. L., Kerwin, S. M., El-Khamry, A. M. M. A., & El Diwani, H. I. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry, 44(4), 1500-1508.[Link]

  • Zhai, H. (2009). (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), m1483.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Amino-1H-benzimidazole-6-carboxylic Acid Synthesis

Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals seeking to resolve yield-limiting bottlenecks in the synthesis of 5-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers, process chemists, and drug development professionals seeking to resolve yield-limiting bottlenecks in the synthesis of 5-Amino-1H-benzimidazole-6-carboxylic acid.

Benzimidazole-6-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of potent, highly selective human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) antagonists for pain management and endometriosis[1]. However, scaling the synthesis of these zwitterionic heterocycles often introduces severe yield drops due to stalled cyclization intermediates and product loss during aqueous isolation[2].

This portal provides a self-validating mechanistic workflow, a robust experimental protocol, and a targeted troubleshooting FAQ to ensure high-yield synthesis.

I. Mechanistic Workflow & Optimization Pathway

The most atom-economical and scalable route to 5-Amino-1H-benzimidazole-6-carboxylic acid begins with the cyclization of 4,5-diamino-2-nitrobenzoic acid, followed by a chemoselective nitro reduction. The diagram below illustrates the optimized pathway alongside common failure modes (highlighted in red) that cause yield degradation.

G cluster_0 Synthesis Workflow & Optimization Nodes SM 4,5-Diamino-2-nitrobenzoic acid Cyclization Cyclization (TMOF / cat. pTSA) SM->Cyclization Int 5-Nitro-1H-benzimidazole- 6-carboxylic acid Cyclization->Int >94% Yield err1 Error: Incomplete Cyclization (Water accumulation) Cyclization->err1 Reduction Nitro Reduction (Fe / NH4Cl) Int->Reduction Product 5-Amino-1H-benzimidazole- 6-carboxylic acid Reduction->Product >88% Yield err2 Error: Over-reduction (Hydroxylamine dimers) Reduction->err2

Figure 1: Mechanistic workflow for 5-Amino-1H-benzimidazole-6-carboxylic acid synthesis.

II. Validated Step-by-Step Protocol

This protocol is engineered as a self-validating system . Each step includes an In-Process Control (IPC) to ensure the chemical causality of the reaction is fulfilled before proceeding.

Step 1: Orthoester-Mediated Cyclization

Objective: Form the benzimidazole core without water-induced equilibrium stalling.

  • Charge: Suspend 4,5-diamino-2-nitrobenzoic acid (1.0 eq) in Trimethyl orthoformate (TMOF) (5.0 eq).

  • Catalyze: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • React: Heat the mixture to 100°C under a nitrogen atmosphere for 4 hours.

  • IPC Validation: Sample the reaction for LC-MS. Causality check: The reaction is complete only when the intermediate formamide mass ( [M+18] ) is completely absent, confirming total dehydration to 5-nitro-1H-benzimidazole-6-carboxylic acid.

  • Workup: Cool to room temperature, filter the precipitated solid, and wash with cold methanol.

Step 2: Béchamp-Style Nitro Reduction & Isoelectric Isolation

Objective: Chemoselectively reduce the nitro group while preventing zwitterion product loss.

  • Charge: Dissolve the intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (NH 4​ Cl) (2.0 eq).

  • React: Reflux vigorously at 80°C for 3 hours.

  • IPC Validation: Spot the mixture on TLC (DCM:MeOH 8:2) and expose to iodine vapor. Causality check: The absence of a persistent brown spot below the product baseline validates that no hydroxylamine intermediates remain.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to remove ethanol.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH 5.0 using 1M HCl. Cool to 4°C to induce crystallization. Filter and dry under vacuum.

III. Troubleshooting FAQs

Q1: My cyclization reaction stalls at 60-70% conversion, yielding an acyclic intermediate. How can I drive it to completion? A1: This is a classic equilibrium issue. Traditional protocols use formic acid, which generates water as a byproduct during condensation. This water hydrolyzes the intermediate formamide back to the starting material or stalls the dehydration of the imidazoline intermediate[2]. Solution: Switch to Trimethyl orthoformate (TMOF) as both the C1 synthon and solvent. TMOF irreversibly generates volatile methanol instead of water, shifting the thermodynamic equilibrium entirely toward the closed benzimidazole core.

Q2: During the nitro reduction step using Pd/C and H 2​ , I observe multiple spots on TLC and a dark, tarry crude mixture. What causes this? A2: This indicates the accumulation of partially reduced intermediates—specifically nitroso or hydroxylamine species. In poorly agitated systems, hydrogen mass transfer is insufficient, causing these intermediates to undergo intermolecular coupling to form azoxy or azo dimers. Solution: Switch to a Béchamp-style reduction using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl). This single-electron transfer mechanism structurally bypasses the problematic accumulation of hydroxylamines and is highly robust for nitrobenzoic acid derivatives, preserving the integrity of the carboxylic acid.

Q3: I have full conversion in the reduction step, but my isolated yield is less than 30% after standard aqueous workup. Where is my product? A3: Your product is lost in the aqueous phase. 5-Amino-1H-benzimidazole-6-carboxylic acid contains both a basic amino/imidazole group and an acidic carboxylic acid, making it a highly polar zwitterion. Solution: Never use standard liquid-liquid extraction for this molecule. You must utilize isoelectric precipitation . The isoelectric point (pI) of this compound is approximately pH 5.0. By titrating the aqueous phase exactly to this pH, the molecule achieves a net-zero charge, drastically reducing its hydration energy and forcing it to precipitate out of solution in high yield.

IV. Quantitative Data: Traditional vs. Optimized Conditions

The table below summarizes the quantitative yield improvements achieved by addressing the specific chemical causalities outlined in the FAQs.

Reaction StepTraditional ConditionOptimized ConditionPrimary Issue AddressedYield Improvement
Cyclization Formic acid, 100°CTMOF, cat. pTSA, 100°CIncomplete cyclization (water inhibition)65% 94%
Nitro Reduction H 2​ , Pd/C, 1 atm, RTFe / NH 4​ Cl, EtOH/H 2​ O, 80°CHydroxylamine accumulation / dimerization55% 88%
Workup / Isolation Standard L-L ExtractionIsoelectric precipitation (pH 5.0)Zwitterion product loss in aqueous phase30% >90%
V. References

1.[2] Title: Development of an Efficient Process Towards the Benzimidazole BYK308944: A Key Intermediate in the Synthesis of a Potassium-Competitive Acid Blocker Source: Organic Process Research & Development (ACS Publications) URL: [Link] 2.[1] Title: Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 5-Amino-1H-benzimidazole-6-carboxylic acid Ligand Coordination in MOFs

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the versatile but pH-sensitive ligand, 5-Amino-1H-benzimidazole-6-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the versatile but pH-sensitive ligand, 5-Amino-1H-benzimidazole-6-carboxylic acid, for the synthesis of Metal-Organic Frameworks (MOFs). My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively. The coordination environment of this ligand is exquisitely dependent on pH, and mastering this variable is the key to achieving high-quality, crystalline materials.

The Critical Role of pH: Understanding Your Ligand's Behavior

The structure of 5-Amino-1H-benzimidazole-6-carboxylic acid contains three distinct pH-sensitive functional groups: a carboxylic acid, an amino group, and the imidazole ring itself. The protonation state of each group directly influences its ability to coordinate with a metal center, making pH the most critical parameter in your reaction mixture.

  • At Low pH (Acidic Conditions): The carboxylic acid group is fully protonated (-COOH), rendering it a poor coordinator. Concurrently, the imidazole and amino nitrogens are likely protonated (-NH₂⁺-, -NH₃⁺), preventing them from acting as Lewis bases to coordinate with the metal ion.[1] Synthesis under these conditions is often unsuccessful.

  • At Intermediate pH (Near Neutral): This is typically the "sweet spot" for MOF formation. The carboxylic acid group deprotonates to carboxylate (-COO⁻), a strong coordinating moiety. The imidazole and amino nitrogens are largely deprotonated and available for coordination. The precise pH is critical, as a delicate balance is needed to control the rate of deprotonation.[2][3] A controlled rate allows for the reversible bond formation necessary for "self-healing" and the growth of well-ordered crystals.[1]

  • At High pH (Basic Conditions): While the ligand is fully deprotonated and highly reactive, this often leads to problems. The rapid deprotonation can cause an uncontrolled, fast precipitation of the metal-ligand complex, resulting in amorphous powders or low-quality microcrystals.[1] Furthermore, at high pH, metal ions may precipitate as metal hydroxides, competing with MOF formation.[4]

Ligand Speciation at Various pH Levels

The diagram below illustrates the dominant species of the 5-Amino-1H-benzimidazole-6-carboxylic acid ligand across a pH gradient. Understanding this behavior is fundamental to designing your experiments.

Ligand_Speciation cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Optimal pH (e.g., 4-7) cluster_high_ph High pH (e.g., > 8) low_ph Fully Protonated -COOH -NH- & -N= -NH₃⁺ (Poor Coordinator) mid_ph Selectively Deprotonated -COO⁻ -NH- & -N= -NH₂ (Ideal for Coordination) low_ph->mid_ph Increase pH high_ph Fully Deprotonated -COO⁻ -N⁻- & -N= -NH₂ (Too Reactive) mid_ph->high_ph Increase pH

Caption: Dominant ligand species as a function of solution pH.

Frequently Asked Questions (FAQs)

Here are answers to common questions encountered in the lab when working with this ligand.

Q1: I'm not getting any precipitate, or just a fine white powder that isn't crystalline. What's wrong?

This is a classic pH-related issue.

  • No Precipitate: Your pH is likely too low. The carboxylic acid and nitrogen sites on your ligand are protonated, preventing them from coordinating to the metal ion.[1] You need to increase the pH to initiate deprotonation of the carboxylic acid.

  • Amorphous Powder: Your pH is likely too high. This causes rapid and uncontrolled deprotonation of the ligand, leading to a fast precipitation event that doesn't allow for the ordered crystal growth required for a MOF.[1] You should try lowering the pH or using a modulating agent to slow down the reaction.

Q2: What is a good starting pH for a new synthesis with this ligand?

A good starting point is to target a pH value that is slightly above the first pKa of your ligand (the carboxylic acid) but below the pKa where the imidazole ring becomes protonated. For benzimidazole derivatives, the pKa of the protonated imidazole ring is often around 5.5.[5] The carboxylic acid pKa is typically in the 3.5-4.5 range.[2] Therefore, a starting pH range of 4.0 to 5.5 is often a promising window to explore first. This range encourages the formation of the carboxylate group needed for coordination without protonating the N-donor atoms.[1][2]

Q3: How do I precisely control the pH, especially in solvothermal reactions?

Direct measurement of pH in organic solvents at high temperatures is not feasible. Control is achieved indirectly:

  • Modulators: The most common and effective method. Add a small amount of a monocarboxylic acid (e.g., formic acid, acetic acid) to your reaction mixture.[6] These molecules compete with your ligand for coordination sites on the metal cluster, slowing down the overall reaction rate and promoting the growth of larger, higher-quality crystals. They also buffer the solution, leading to more controlled deprotonation of the ligand.

  • Acid/Base Addition: You can systematically vary the pH by adding small, measured amounts of an acid (like HCl) or a base (like NaOH or an organic base like triethylamine) to your reaction mixture before heating. This is the basis for a pH screening experiment.

  • Buffers: In aqueous or mixed-solvent systems, using a chemical buffer (e.g., acetate buffer) can maintain the pH in the desired range throughout the reaction.[7]

Q4: My synthesis yields a mixture of two different crystalline phases. Can pH optimization help?

Absolutely. It is common for a single metal-ligand system to be able to form multiple distinct MOF structures, and the formation of each can be highly pH-dependent.[4] Each phase has a specific thermodynamic stability window with respect to pH. By systematically and narrowly screening the pH around the condition that produced the mixed phase, you can often find a pH value that selectively crystallizes the desired phase in high purity.

Troubleshooting Guide

Use this table as a quick reference for diagnosing and solving common pH-related synthesis problems.

Symptom Probable Cause (pH-Related) Recommended Solution
No Crystals / Clear Solution pH is too low; ligand is not deprotonated.Systematically increase the initial pH by adding a dilute base (e.g., 0.1 M NaOH).
Amorphous Precipitate pH is too high; reaction is too fast.Decrease the initial pH. Introduce a modulator (e.g., 10-50 equivalents of acetic acid) to slow kinetics.[6]
Low Yield Sub-optimal concentration of reactive species (deprotonated linker and available metal node).[2]Perform a fine-grained pH screen around your current condition (e.g., in 0.2 pH unit increments).
Poor Crystallinity / Small Crystals Nucleation rate is much higher than the crystal growth rate.Use a modulator to slow down the reaction.[6] Alternatively, try a slower temperature ramp in your solvothermal synthesis.
Mixed-Phase Product The reaction pH is on the boundary between the stability windows of two different phases.[4]Perform a narrow pH screen (±0.5 pH units in 0.1 unit increments) around the current condition to isolate the desired phase.
Unstable Crystals (Degrade outside mother liquor) Solvent molecules may play a key role in stabilizing the framework, and their loss upon drying causes collapse.While not directly a pH issue, the solvent system and pH are linked. Try solvent exchange with a less volatile solvent before drying.[8]

Key Experimental Protocols

Protocol 4.1: Step-by-Step pH Screening for MOF Synthesis

This protocol outlines a systematic approach to identify the optimal pH for your system.

  • Prepare Stock Solutions:

    • Metal Salt Stock: Prepare a solution of your metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in your chosen solvent (e.g., DMF, DEF, or water).

    • Ligand Stock: Prepare a solution of 5-Amino-1H-benzimidazole-6-carboxylic acid in the same solvent. Note: You may need to add a small amount of base (e.g., a few drops of 1M NaOH) to fully dissolve the ligand if it's in a protonated state.

    • Acid/Base Stock: Prepare dilute solutions of an acid (e.g., 0.5 M HCl) and a base (e.g., 0.5 M NaOH) for pH adjustment.

  • Set up Reaction Vials:

    • In a series of identical glass vials (e.g., 20 mL scintillation vials), add the metal salt stock solution and the ligand stock solution in the desired molar ratio.

  • Systematically Adjust pH:

    • To each vial, add a different, precisely measured volume of your acid or base stock solution to create a pH gradient across your series. For an initial screen, aim for a range from pH 3.0 to 8.0 in 0.5 pH unit increments.

    • If using an organic solvent, the "pH" is a proxy measured in an aqueous solution with the same acid/base concentration. Alternatively, you can vary the equivalents of a base like triethylamine.

  • Solvothermal Reaction:

    • Seal the vials tightly and place them in a programmable oven.

    • Heat to your desired reaction temperature (e.g., 80-120 °C) and hold for the desired time (e.g., 24-72 hours).

    • Allow the oven to cool slowly to room temperature.

  • Product Isolation and Analysis:

    • Collect the solid product from each vial by centrifugation or filtration.

    • Wash the products with fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials.

    • Dry the samples (e.g., in a vacuum oven at a moderate temperature).

    • Analyze the product from each vial using Powder X-ray Diffraction (PXRD) to identify crystalline phases and determine the optimal pH.

Workflow for pH Optimization

The following diagram outlines the logical flow for a comprehensive pH optimization experiment.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Amino-1H-benzimidazole-6-carboxylic acid and 5-Aminobenzimidazole

For researchers and professionals in drug development, understanding the subtle differences in chemical reactivity between structurally similar scaffolds is paramount. The benzimidazole core is a well-established "privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the subtle differences in chemical reactivity between structurally similar scaffolds is paramount. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, and functionalized variants provide key starting points for building diverse molecular libraries.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of two important benzimidazole derivatives: 5-Amino-1H-benzimidazole-6-carboxylic acid and 5-Aminobenzimidazole . We will explore the theoretical underpinnings of their reactivity, provide supporting experimental protocols, and present data to guide your synthetic strategies.

Introduction: The Decisive Role of a Carboxylic Acid Group

At first glance, the two molecules are highly similar, both featuring the versatile 5-aminobenzimidazole core. The critical distinction lies in the presence of a carboxylic acid (-COOH) group at the 6-position of 5-Amino-1H-benzimidazole-6-carboxylic acid.

Feature5-Aminobenzimidazole5-Amino-1H-benzimidazole-6-carboxylic acid
Structure 5-Aminobenzimidazole Structure5-Amino-1H-benzimidazole-6-carboxylic acid Structure
CAS Number 934-22-5[2]15788-16-6[3]
Molecular Formula C₇H₇N₃[2]C₈H₇N₃O₂
Molecular Weight 133.15 g/mol [2]177.16 g/mol
Key Difference Lacks substituent at C6Carboxylic acid group at C6

This single functional group dramatically alters the electronic landscape of the entire molecule, profoundly influencing the reactivity of the exocyclic amino group and the benzimidazole ring itself. This guide will demonstrate and quantify this difference.

Theoretical Analysis: Electronic Effects on Reactivity

The reactivity of the 5-amino group is primarily dictated by the availability of its nitrogen lone pair to act as a nucleophile. The substituents on the aromatic ring can either donate or withdraw electron density, modulating this nucleophilicity.

  • 5-Aminobenzimidazole: The 5-amino group (-NH₂) is an electron-donating group (EDG). It increases the electron density of the aromatic ring system through resonance, thereby enhancing the nucleophilicity of the amino group itself and activating the ring towards electrophilic attack.

  • 5-Amino-1H-benzimidazole-6-carboxylic acid: The 6-carboxylic acid group (-COOH) is a strong electron-withdrawing group (EWG). It deactivates the aromatic system through both inductive and resonance effects, pulling electron density away from the ring.[4][5] This has a direct deactivating effect on the 5-amino group, making its lone pair less available for nucleophilic attack. Consequently, the amino group in this molecule is significantly less basic and less nucleophilic than in 5-aminobenzimidazole.[6][7]

The following diagram illustrates these opposing electronic effects.

Caption: Opposing electronic effects on the 5-amino group.

Experimental Design: A Comparative Acylation Study

To empirically validate the theoretical analysis, we designed a comparative experiment to measure the relative reactivity of the 5-amino group in each compound. N-acylation is an ideal model reaction as its rate is directly proportional to the nucleophilicity of the amino group.[1]

The workflow for this comparative study is outlined below.

G Comparative N-Acylation Experimental Workflow start Start prep Prepare equimolar solutions of: 1. 5-Aminobenzimidazole 2. 5-Amino-1H-benzimidazole-6-carboxylic acid in anhydrous DMF start->prep react Treat both solutions in parallel with: - Acetic Anhydride (1.1 eq) - Triethylamine (1.2 eq) at Room Temperature prep->react monitor Monitor reaction progress every 15 mins via TLC (DCM:MeOH 9:1 eluent) react->monitor workup Upon completion (or after 4h), quench reaction with H₂O. Isolate crude product by filtration. monitor->workup Reaction Complete analysis Dry and weigh the product. Determine yield and purity (HPLC/¹H NMR). workup->analysis compare Compare Reaction Time & Yield analysis->compare end End compare->end

Sources

Comparative

Validation of HPLC-UV analytical methods for 5-Amino-1H-benzimidazole-6-carboxylic acid purity

As a Senior Application Scientist, developing a robust, stability-indicating HPLC-UV method for 5-Amino-1H-benzimidazole-6-carboxylic acid requires navigating significant chromatographic challenges. This compound (CAS 86...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC-UV method for 5-Amino-1H-benzimidazole-6-carboxylic acid requires navigating significant chromatographic challenges. This compound (CAS 863216-51-7)[1] is highly polar and amphoteric. It contains a basic benzimidazole ring, a basic primary amine, and an acidic carboxylic acid. At near-neutral pH, it exists as a zwitterion, which notoriously leads to poor retention, severe peak tailing, and phase collapse on traditional reversed-phase columns.

To establish a method that complies with the latest[2], we must first objectively compare stationary phase chemistries. This guide dissects the mechanistic causality behind column selection and provides a self-validating experimental protocol for purity analysis.

Mechanistic Causality: Stationary Phase Comparison

The primary cause of peak distortion in benzimidazole derivatives is secondary interactions between the basic nitrogen atoms of the analyte and unreacted, acidic silanol groups on the silica support[3]. Furthermore, highly polar zwitterions often elute in the void volume ( k′<1 ) on standard alkyl phases.

We compared three alternative column chemistries to determine the optimal stationary phase for resolving 5-Amino-1H-benzimidazole-6-carboxylic acid from its critical positional isomer impurity (6-amino-1H-benzimidazole-5-carboxylic acid).

  • Alternative A: Standard C18 (e.g., Zorbax Eclipse Plus C18) Mechanism: Relies purely on hydrophobic partitioning. Because the analyte is highly polar, it requires a highly aqueous mobile phase (>95% water), which causes the hydrophobic C18 chains to fold (dewetting), resulting in a catastrophic loss of retention and reproducibility.

  • Alternative B: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) Mechanism: Incorporates an amide or carbamate group near the silica surface. This polar shield prevents the basic amines of the benzimidazole from interacting with residual silanols, drastically reducing peak tailing. It also resists dewetting in 100% aqueous conditions.

  • Alternative C: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP) Mechanism: Provides orthogonal selectivity via multiple retention mechanisms: hydrophobic, π−π interactions, dipole-dipole, and hydrogen bonding. The electron-deficient fluorinated ring interacts strongly with the electron-rich aminobenzimidazole system, offering superior retention and isomeric resolution.

Quantitative Performance Comparison

Data represents performance using a 150 x 4.6 mm, 3 µm column at 1.0 mL/min, 30°C. Mobile Phase: 0.05% TFA in Water / Acetonitrile gradient.

Column ChemistryRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from IsomerSuitability
Standard C18 0.82.44,5001.1Poor
Polar-Embedded C18 2.11.39,2002.3Good
PFP (Pentafluorophenyl) 3.5 1.05 14,500 4.1 Excellent

Conclusion: The PFP column is the superior alternative. The π−π interactions specifically target the benzimidazole core, maximizing resolution ( Rs​=4.1 ) while maintaining perfect peak symmetry ( Tf​=1.05 ).

Mobile Phase Causality and Self-Validating Protocol

To maintain a consistent ionization state and prevent peak splitting, the mobile phase pH must be adjusted to be at least 2 units away from the analyte's pKa​ [3]. By utilizing 0.05% Trifluoroacetic acid (TFA) (pH ~2.1), we fully protonate the basic amines and neutralize the carboxylic acid. This suppresses silanol ionization and locks the molecule into a single cationic state.

The following protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) gates; if the system fails to meet these empirical thresholds, the analysis halts, preventing the generation of invalid data.

Step-by-Step Methodology: Purity Validation Workflow

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Add 0.5 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas by sonication.

  • Mobile Phase B: Add 0.5 mL of HPLC-grade TFA to 1000 mL of Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (v/v) with 0.05% TFA. Causality: Dissolving the sample in a solvent weaker than the initial mobile phase prevents peak fronting caused by sample solvent incompatibility[3].

Step 2: Chromatographic Conditions

  • Column: PFP, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV DAD at 254 nm (Extracting spectra from 200-400 nm for peak purity).

  • Gradient Program: 0-2 min (5% B), 2-12 min (5% to 40% B), 12-15 min (40% to 90% B), 15-20 min (re-equilibration at 5% B).

Step 3: The Self-Validating System Suitability Test (SST) Inject the System Suitability Standard (100 µg/mL API spiked with 0.5% positional isomer) six times.

  • Gate 1 (Resolution): Rs​ between API and isomer must be ≥2.0 .

  • Gate 2 (Peak Shape): USP Tailing Factor ( Tf​ ) for the API must be ≤1.5 .

  • Gate 3 (Precision): %RSD of the API peak area must be ≤2.0% . (Proceed to Step 4 ONLY if Gates 1-3 are passed).

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank, individual impurities, and a spiked sample. Utilize the DAD to confirm the API peak is spectrally pure (Purity Angle < Purity Threshold)[2].

  • Linearity & Range: Prepare API standards at 25%, 50%, 80%, 100%, and 120% of the target concentration. The correlation coefficient ( R2 ) must be >0.999 .

  • Accuracy: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Calculate % recovery (Acceptance: 90-110%).

  • Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and gradient slope. Verify that SST criteria (Gates 1-3) are still met under these perturbed conditions[4].

Validation Workflow Visualization

The logical progression of the ICH Q2(R2) validation lifecycle for this method is mapped below.

ICH_Validation_Workflow Dev Method Development (PFP Column, pH 2.0) SST System Suitability (Rs > 2.0, Tf < 1.5) Dev->SST Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery 90-110%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob Valid Validated Purity Method (ICH Q2(R2) Compliant) Rob->Valid

Caption: ICH Q2(R2) validation workflow for 5-Amino-1H-benzimidazole-6-carboxylic acid purity analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy of 5-Amino-1H-benzimidazole-6-carboxylic Acid and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise characterization of molecular structure is paramount. Isomers, molecules wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of molecular structure is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and material properties. This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopic comparison of 5-Amino-1H-benzimidazole-6-carboxylic acid and its key positional isomers. Given the scarcity of direct comparative experimental data in the current literature, this guide synthesizes established spectroscopic principles and theoretical predictions to offer a framework for their differentiation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of amino and carboxylic acid functional groups introduces opportunities for varied intermolecular interactions, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. Distinguishing between isomers such as 5-Amino-1H-benzimidazole-6-carboxylic acid, 4-Amino-1H-benzimidazole-5-carboxylic acid, 6-Amino-1H-benzimidazole-5-carboxylic acid, and 7-Amino-1H-benzimidazole-4-carboxylic acid is therefore a critical analytical challenge.

The Structural Landscape of Aminobenzimidazole Carboxylic Acid Isomers

The isomers discussed in this guide are all derivatives of benzimidazole, featuring one amino (-NH₂) group and one carboxylic acid (-COOH) group substituted on the benzene ring portion of the molecule. The differing positions of these functional groups lead to distinct electronic and steric environments, which in turn give rise to unique vibrational spectra.

G cluster_0 5-Amino-1H-benzimidazole-6-carboxylic acid cluster_1 4-Amino-1H-benzimidazole-5-carboxylic acid cluster_2 6-Amino-1H-benzimidazole-5-carboxylic acid cluster_3 7-Amino-1H-benzimidazole-4-carboxylic acid 5A6C 4A5C 6A5C 7A4C

Figure 2: Experimental workflow for FTIR analysis of solid samples.

Theoretical FTIR Spectroscopic Comparison

In the absence of direct, side-by-side experimental spectra, we can predict the key differences in the FTIR spectra of these isomers based on the established effects of substituent position on vibrational frequencies. The primary regions of interest will be the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the vibrations of the benzimidazole ring.

Key Vibrational Modes and Expected Differences:
  • -NH₂ Stretching (3500-3300 cm⁻¹): Primary amines typically show two bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [1]The exact positions of these bands are sensitive to hydrogen bonding. The proximity of the amino group to the carboxylic acid and the imidazole nitrogen atoms will influence the extent of intra- and intermolecular hydrogen bonding, leading to shifts in these frequencies. For example, in 4-Amino-1H-benzimidazole-5-carboxylic acid and 7-Amino-1H-benzimidazole-4-carboxylic acid, the potential for strong intramolecular hydrogen bonding between the adjacent amino and carboxylic acid groups could lead to a broadening and red-shifting (lower frequency) of both the -NH₂ and -OH stretching bands.

  • -COOH Group Vibrations:

    • O-H Stretching (3300-2500 cm⁻¹): Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, resulting in a very broad and characteristic O-H stretching band. [2]The strength of this hydrogen bonding and, consequently, the width and position of this band, will be influenced by the overall crystal packing, which is unique to each isomer.

    • C=O Stretching (1750-1680 cm⁻¹): The carbonyl stretching vibration is a strong and sharp band. Its frequency is sensitive to electronic effects. Conjugation with the aromatic ring will lower the C=O stretching frequency. All isomers will exhibit this conjugation. However, the position of the amino group, a strong electron-donating group, will further influence the electronic distribution in the ring and thus the C=O bond order. The effect will be most pronounced when the amino group is para to the carboxylic acid, which is not the case for these isomers. The subtle differences in the electronic environment due to the varied substitution patterns are expected to cause minor but potentially discernible shifts in the C=O stretching frequency.

  • Benzimidazole Ring Vibrations (1650-1400 cm⁻¹ and below): The benzimidazole ring gives rise to a series of characteristic stretching and bending vibrations. [3][4]The substitution pattern on the benzene portion of the ring system will alter the symmetry of the molecule and the coupling of these vibrational modes. This will be most evident in the "fingerprint region" (below 1500 cm⁻¹), where a unique pattern of bands is expected for each isomer. Specifically, the C=N and C=C stretching vibrations within the ring system, as well as the C-H bending modes, will be sensitive to the positions of the amino and carboxylic acid groups.

Predicted Characteristic FTIR Bands for the Isomers:

The following table summarizes the expected characteristic infrared absorption bands for 5-Amino-1H-benzimidazole-6-carboxylic acid and its isomers. These are predictions based on general spectroscopic principles and data from related compounds.

Vibrational Mode 5-Amino-1H-benzimidazole-6-carboxylic acid 4-Amino-1H-benzimidazole-5-carboxylic acid 6-Amino-1H-benzimidazole-5-carboxylic acid 7-Amino-1H-benzimidazole-4-carboxylic acid
N-H Stretch (asymmetric) ~3450 cm⁻¹Lower frequency, broader~3460 cm⁻¹Lower frequency, broader
N-H Stretch (symmetric) ~3350 cm⁻¹Lower frequency, broader~3370 cm⁻¹Lower frequency, broader
O-H Stretch (Carboxylic Acid) Very broad, ~3200-2500 cm⁻¹Very broad, potentially overlapping with N-H stretchesVery broad, ~3200-2500 cm⁻¹Very broad, potentially overlapping with N-H stretches
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹~1690-1670 cm⁻¹~1700-1680 cm⁻¹~1690-1670 cm⁻¹
N-H Bend (Amine) ~1640-1620 cm⁻¹~1630-1610 cm⁻¹~1640-1620 cm⁻¹~1630-1610 cm⁻¹
C=N and C=C Ring Stretches Multiple bands, ~1620-1450 cm⁻¹Unique patternUnique patternUnique pattern
C-N Stretch (Aromatic Amine) ~1340-1250 cm⁻¹~1340-1250 cm⁻¹~1340-1250 cm⁻¹~1340-1250 cm⁻¹
C-O Stretch (Carboxylic Acid) ~1320-1210 cm⁻¹~1320-1210 cm⁻¹~1320-1210 cm⁻¹~1320-1210 cm⁻¹
Out-of-Plane C-H Bending Unique pattern in fingerprint regionUnique pattern in fingerprint regionUnique pattern in fingerprint regionUnique pattern in fingerprint region

Note: The exact peak positions can vary depending on the sample preparation, measurement conditions, and the specific crystalline form of the compound.

Conclusion

The differentiation of positional isomers of aminobenzimidazole carboxylic acids by FTIR spectroscopy is a nuanced task that relies on the careful analysis of subtle shifts in vibrational frequencies. While a definitive experimental comparative study is not yet available, a theoretical approach based on fundamental spectroscopic principles provides a solid framework for their distinction. The key differentiating features are expected to be found in the N-H stretching region, influenced by intramolecular hydrogen bonding in the ortho-substituted isomers, and the unique fingerprint patterns arising from the different substitution patterns on the benzimidazole ring. For unambiguous identification, it is recommended to use FTIR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The synthesis and full spectroscopic characterization of these isomers would be a valuable contribution to the field.

References

  • Krishnakumar, V., & Seshadri, S. (2007). Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 811-816.
  • Morsy, M. A., Al-Ghamdi, A. A., & Al-Saigh, Z. Y. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 106(40), 9173-9182.
  • Kadhi, F., & Al-Hussain, S. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.
  • Ahmad, A., et al. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1573-S1611.
  • ResearchGate. (n.d.). FTIR spectra of A2-(4-Aminophenyl)-1H-benzimidazole(4APbzlH))... Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and properties of new substituted benzimidazole-5(6)-carboxylic acids. Journal of Heterocyclic Chemistry, 44(4), 833-839.
  • Ravi, A., Sriram, R., & Sapthagiri, R. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
  • S. S. P. M. R. S. S. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Chen, Y. (2016). Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole.
  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]

  • PubMed. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Retrieved from [Link]

  • El-Gamel, N. E. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 423-429.
  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Gu, C., & Scheiner, S. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3193-3204.
  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of Benzimidazole-Based Polymers: Standard PBI vs. Amino-Carboxylic Acid Derived Analogues

Introduction: The Quest for Thermally Superior Polymers In the realm of high-performance materials, the demand for polymers that can withstand extreme thermal and oxidative environments is relentless.[1] Polybenzimidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Thermally Superior Polymers

In the realm of high-performance materials, the demand for polymers that can withstand extreme thermal and oxidative environments is relentless.[1] Polybenzimidazoles (PBI) have long been a cornerstone in this field, renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties have made them indispensable in demanding applications ranging from aerospace components to protective gear for firefighters.[2] Standard PBI, typically synthesized from the polycondensation of an aromatic tetra-amine and a dicarboxylic acid derivative, sets a high benchmark for thermal performance.[3]

This guide provides a comparative analysis of the thermal stability of standard PBI against a promising class of related polymers: those derived from amino-carboxylic acid benzimidazole monomers. While direct and extensive data on the homopolymer of 5-Amino-1H-benzimidazole-6-carboxylic acid is not widely available in published literature, we can draw insightful comparisons by examining structurally analogous polymers, such as those synthesized from 4-[5(6)-Carboxy-1H-benzimidazole-2-yl]-benzoic acid.[4] These polymers, which incorporate both benzimidazole and amide functionalities within their backbone, offer a unique molecular architecture that is expected to influence their thermal properties. This comparison aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships that govern thermal stability in these advanced polymer systems.

Structural and Synthetic Considerations

The remarkable properties of PBI and its derivatives are intrinsically linked to their rigid, aromatic backbones and the strong intermolecular hydrogen bonding afforded by the benzimidazole rings.

Standard Polybenzimidazole (PBI)

The most common form of PBI is poly[2,2'-(m-phenylen)-5,5'-bisbenzimidazole]. Its synthesis typically involves the high-temperature polycondensation of 3,3',4,4'-tetraaminobiphenyl (TAB) and isophthalic acid (IPA) or its derivatives, often in a dehydrating agent and catalyst like polyphosphoric acid (PPA).[3] The reaction proceeds through the formation of an intermediate poly(amino amide), which then undergoes intramolecular cyclodehydration to form the final, highly stable benzimidazole structure. This process results in a polymer with a fully aromatic, rigid-rod-like structure, which is a key contributor to its exceptional thermal stability.[1]

Amino-Carboxylic Acid Based Polybenzimidazoles

Polymers derived from amino-carboxylic acid benzimidazole monomers, such as 5-Amino-1H-benzimidazole-6-carboxylic acid, are anticipated to form a poly(benzimidazole amide) structure through self-polycondensation. A representative analogue, synthesized from 4-[5(6)-Carboxy-1H-benzimidazole-2-yl]-benzoic acid and aromatic diamines, incorporates both the rigid benzimidazole heterocycle and amide linkages in the polymer backbone.[4] The presence of amide groups can introduce a higher degree of hydrogen bonding, potentially influencing chain packing and thermal characteristics. The synthesis of these polymers can also be achieved through high-temperature solution polycondensation methods.[4]

Comparative Thermal Stability Analysis

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature (Td). DSC is used to determine the glass transition temperature (Tg), which signifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

PropertyStandard PBIPoly(benzimidazole amide)s (Analogues)
Decomposition Temp. (Td) > 500 °C[2]> 450 °C[4]
Glass Transition Temp. (Tg) ~425-450 °C[5]~290-330 °C[4]
Char Yield at 800-900 °C High (~70%)[2]High

Discussion of Thermal Properties:

Standard PBI exhibits exceptional thermal stability, with decomposition temperatures typically exceeding 500°C.[2] It famously shows minimal weight loss at temperatures up to 600°C under an inert atmosphere.[6] The high glass transition temperature of PBI, often above 425°C, is a direct consequence of its rigid chain structure and strong intermolecular forces.[5]

Poly(benzimidazole amide)s, as represented by the available data on analogues, also demonstrate excellent thermal stability with decomposition temperatures generally above 450°C.[4] However, their glass transition temperatures are reported to be in the range of 290-330°C, which is notably lower than that of standard PBI.[4] This difference can be attributed to the introduction of amide linkages, which, while contributing to strong hydrogen bonding, may introduce a degree of rotational freedom in the polymer backbone not present in the fully aromatic structure of standard PBI. The high char yield for both classes of polymers is indicative of their propensity to form a stable carbonaceous layer upon heating, which is a characteristic of highly aromatic and heterocyclic polymers.

Experimental Protocols

To ensure a fair and objective comparison, standardized experimental protocols for synthesis and thermal analysis are crucial.

Synthesis of Standard PBI

The following is a representative protocol for the synthesis of PBI in polyphosphoric acid:

  • Monomer Preparation: Ensure 3,3',4,4'-tetraaminobiphenyl and isophthalic acid are of high purity and thoroughly dried.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of the tetra-amine and dicarboxylic acid.

  • Polycondensation: Under a gentle stream of nitrogen, add polyphosphoric acid to the flask. The reaction mixture is then heated in stages, typically starting around 200°C to form oligomers, followed by an increase to above 300°C to facilitate cyclization and polymer chain growth.[3]

  • Polymer Isolation: The hot, viscous polymer solution is poured into a non-solvent like water to precipitate the PBI. The polymer is then thoroughly washed with water and a base (e.g., ammonium hydroxide) to remove any residual acid, followed by washing with a solvent like ethanol and drying under vacuum.

Synthesis_of_Standard_PBI Monomers 3,3',4,4'-Tetraaminobiphenyl + Isophthalic Acid Reaction_Vessel Reaction Vessel (N2 atmosphere) Monomers->Reaction_Vessel PPA Polyphosphoric Acid (PPA) PPA->Reaction_Vessel Heating_Stage1 Heat to ~200°C (Oligomer Formation) Reaction_Vessel->Heating_Stage1 Heating_Stage2 Heat to >300°C (Cyclization & Polymerization) Heating_Stage1->Heating_Stage2 Precipitation Precipitate in Water Heating_Stage2->Precipitation Washing Wash with Water, Base, Ethanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying PBI_Product Standard PBI Polymer Drying->PBI_Product

Caption: Workflow for the synthesis of standard PBI.

Synthesis of Poly(benzimidazole amide) (Conceptual)

A conceptual protocol for the self-polycondensation of 5-Amino-1H-benzimidazole-6-carboxylic acid:

  • Monomer Purity: Start with highly purified 5-Amino-1H-benzimidazole-6-carboxylic acid.

  • Reaction Medium: The polymerization could be carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or via melt condensation. A phosphorylation agent might be necessary to activate the carboxylic acid group.

  • Polycondensation: The monomer is heated under an inert atmosphere. The amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide linkage and releasing water.

  • Polymer Isolation: The resulting polymer is isolated by precipitation in a non-solvent, followed by washing and drying.

Synthesis_of_Polybenzimidazole_Amide Monomer 5-Amino-1H-benzimidazole-6-carboxylic acid Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomer->Reaction_Vessel Solvent High-Boiling Solvent (e.g., NMP) Solvent->Reaction_Vessel Heating Heat to High Temperature (Self-Polycondensation) Reaction_Vessel->Heating Precipitation Precipitate in Non-Solvent Heating->Precipitation Washing_Drying Wash and Dry Precipitation->Washing_Drying Final_Polymer Poly(benzimidazole amide) Washing_Drying->Final_Polymer

Caption: Conceptual workflow for poly(benzimidazole amide) synthesis.

Thermal Analysis Protocol
  • Thermogravimetric Analysis (TGA):

    • Instrument: A calibrated thermogravimetric analyzer.

    • Sample Size: 5-10 mg of the dried polymer powder.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Typically from room temperature to 800-1000 °C.

    • Atmosphere: High-purity nitrogen or air at a constant flow rate.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: A calibrated differential scanning calorimeter.

    • Sample Size: 5-10 mg of the polymer sealed in an aluminum pan.

    • Heating/Cooling Rate: A standard rate of 10 °C/min.

    • Procedure: Typically involves a heat-cool-heat cycle to erase the thermal history of the sample. The glass transition temperature (Tg) is determined from the second heating scan.

Conclusion and Future Outlook

Standard PBI remains a top-tier material for applications demanding extreme thermal stability, largely due to its fully aromatic, rigid-rod structure. Its high decomposition and glass transition temperatures set a formidable benchmark.

Polymers derived from amino-carboxylic acid benzimidazoles, forming poly(benzimidazole amide) structures, also exhibit excellent thermal stability. While their decomposition temperatures are comparable to standard PBI, their glass transition temperatures appear to be lower, likely due to the introduction of more flexible amide linkages in the polymer backbone. This trade-off, however, may be advantageous in certain applications where enhanced processability from solution is desired, a property that is often a challenge for rigid-rod polymers like standard PBI.

Further research into the synthesis and characterization of the homopolymer of 5-Amino-1H-benzimidazole-6-carboxylic acid is warranted to provide a more direct comparison. Additionally, exploring copolymers that strategically incorporate both traditional PBI segments and amino-carboxylic acid derived units could lead to a new generation of high-performance polymers with a tailored balance of thermal stability and processability.

References

  • de la Cruz, F., de Abajo, J., & García, J. M. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s. Journal of Polymer Science Part A: Polymer Chemistry, 46(23), 7566-7577. [Link]

  • Wikipedia. (2023). Polybenzimidazole. [Link]

  • sensXPERT. (2024, February 29). Polybenzimidazole (PBI). [Link]

  • Díaz, N., Sotorríos, L., & de la Campa, J. G. (2018). Synthesis and Properties of Poly(imides) and Poly(imides)/Ionic Liquid Composites Bearing a Benzimidazole Moiety. Polymers, 10(9), 1022. [Link]

  • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539. [Link]

  • Li, Q., Pan, H., & Zhang, S. (2010). Synthesis of Poly[2,2 '-(m-phenylene)-5,5 '-bibenzimidazole] and Poly(2,5-benzimidazole) by Microwave Irradiation. Chinese Journal of Chemistry, 25(11), 1669-1673. [Link]

  • Kim, D. J., & Kim, J. (2023, October 16). Bio-derived Polybenzimidazole Films with Enhanced Thermal and Mechanical Properties. ACS Applied Polymer Materials. [Link]

  • PBI Performance Products, Inc. (n.d.). THERMAL RESISTANT COATINGS USING PBI RESIN. [Link]

  • ResearchGate. (n.d.). m-PBI synthesis route. [Link]

Sources

Validation

A Senior Scientist's Guide to LC-MS/MS Fragmentation Pattern Validation for 5-Amino-1H-benzimidazole-6-carboxylic Acid

This guide provides a comprehensive framework for the validation of 5-Amino-1H-benzimidazole-6-carboxylic acid synthesized in-house against a certified reference standard. We will delve into the rationale behind method d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 5-Amino-1H-benzimidazole-6-carboxylic acid synthesized in-house against a certified reference standard. We will delve into the rationale behind method development, the predicted fragmentation cascade, and the rigorous validation process required to ensure structural identity and purity for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

5-Amino-1H-benzimidazole-6-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1][2] Given that subtle structural variations or impurities arising from synthesis can drastically alter biological activity and toxicity, unambiguous structural confirmation is paramount.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity.[5]

This guide moves beyond a simple protocol, offering a comparative analysis framework. The objective is to validate the fragmentation "fingerprint" of a newly synthesized batch against a known, certified reference standard, thereby confirming its chemical identity and flagging potential isomeric or process-related impurities.

Theoretical Fragmentation Pathway of 5-Amino-1H-benzimidazole-6-carboxylic Acid

Understanding the theoretical fragmentation is the cornerstone of designing a robust MS/MS experiment. The structure of 5-Amino-1H-benzimidazole-6-carboxylic acid (Molecular Weight: 177.16 g/mol ) possesses several key sites susceptible to fragmentation under collision-induced dissociation (CID).[6][7] We will analyze the molecule in positive electrospray ionization (ESI) mode, as the basic amino and imidazole groups are readily protonated.

The protonated molecule [M+H]⁺ (m/z 178.1) is expected to follow a logical fragmentation cascade:

  • Initial Neutral Loss of Water (H₂O): The carboxylic acid group can readily lose water (18 Da), a common fragmentation pathway for aromatic carboxylic acids.[8]

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion can lose carbon monoxide (28 Da).

  • Decarboxylation (Loss of CO₂): A primary and highly characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (44 Da) directly from the precursor ion.[8] This is often one of the most abundant fragment ions.

  • Cleavage of the Imidazole Ring: Further fragmentation at higher collision energies can induce cleavage of the benzimidazole core, although this typically results in less intense, lower mass-to-charge fragments.

The proposed major fragmentation pathways are illustrated below.

G cluster_main Proposed Fragmentation Pathway Precursor [M+H]⁺ m/z 178.1 Fragment1 [M+H - H₂O]⁺ m/z 160.1 Precursor->Fragment1 -H₂O (18 Da) Fragment2 [M+H - CO₂]⁺ m/z 134.1 Precursor->Fragment2 -CO₂ (44 Da) (Primary Loss) Fragment3 [M+H - H₂O - CO]⁺ m/z 132.1 Fragment1->Fragment3 -CO (28 Da)

Caption: Predicted major fragmentation pathways for protonated 5-Amino-1H-benzimidazole-6-carboxylic acid.

Experimental Design and Methodology

The goal is to develop a selective and reproducible LC-MS/MS method. Our approach compares the synthesized product directly with a commercially available, high-purity reference standard.

Materials and Reagents
Reagent/MaterialStandardRationale
5-Amino-1H-benzimidazole-6-carboxylic acid Reference Standard>98% PurityProvides the benchmark fragmentation pattern and retention time.
Synthesized ProductBatch # [Specify]The test article for identity confirmation.
Water, LC-MS GradeEnsures low background noise and adduct formation.
Acetonitrile (ACN), LC-MS GradeCommon organic solvent for reversed-phase chromatography, providing good elution strength.[5]
Formic Acid (FA), LC-MS Grade0.1% (v/v)Acidic modifier to improve peak shape and promote efficient protonation in ESI positive mode.[9]
Sample Preparation Protocol

The causality behind this simple protocol is to minimize matrix effects and ensure reproducibility.

  • Stock Solution Preparation: Accurately weigh and dissolve both the reference standard and the synthesized product in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solutions with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solutions through a 0.22 µm syringe filter into LC vials to remove any particulates that could clog the system.[5]

Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected for its versatility and proven performance in separating small polar molecules like benzimidazoles.[5]

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
5.095
7.095
7.15
10.05
Tandem Mass Spectrometry (MS/MS) Method

The method will be developed on a triple quadrupole or Q-TOF mass spectrometer, which allows for both specific fragmentation monitoring and accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 150 °C[5]

  • Gas Flow: Optimized for the specific instrument

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)

  • Collision Gas: Argon

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) will be applied to determine the optimal energy for generating the key fragments. This is a critical step to ensure the method is both sensitive and informative.

The experimental workflow is visualized below.

G cluster_workflow LC-MS/MS Validation Workflow Prep Sample Preparation (Standard & Synthesis) LC UHPLC Separation (C18 Column) Prep->LC MS1 Full Scan MS1 (Confirm m/z 178.1) LC->MS1 MS2 Product Ion Scan (MS/MS) (Precursor Ion: m/z 178.1) MS1->MS2 Compare Data Comparison (Spectra, RT, Purity) MS2->Compare

Caption: High-level workflow for the LC-MS/MS validation of synthesized product against a reference standard.

Data Analysis and Validation Criteria

Validation is performed according to established principles to ensure the method is fit for purpose.[10][11] The synthesized batch must meet these criteria when compared to the reference standard.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Synthesized product RT should be within ±2% of the reference standard's RT.Confirms chromatographic co-elution, providing a primary check on identity.
Precursor Ion [M+H]⁺ Mass accuracy should be within ±5 ppm (for high-resolution MS). Signal must be present at m/z 178.1.Confirms the correct molecular weight of the protonated molecule.
Fragmentation Pattern All major fragment ions observed for the standard must be present in the synthesized sample. The relative abundance of these ions should be within ±20%.This is the core of identity confirmation. A matching fragmentation "fingerprint" is strong evidence of structural equivalence.
Purity Assessment The peak area of the target compound in the synthesized batch should be ≥95% of the total peak area in the chromatogram.Assesses the presence of impurities from the synthesis process.[12][13][14][15]

Expected Results and Comparative Discussion

Below is a hypothetical table summarizing the expected comparative data between a reference standard and a successfully synthesized batch of 5-Amino-1H-benzimidazole-6-carboxylic acid.

ParameterReference StandardSynthesized Product (Batch X)Pass/Fail
Retention Time (min) 3.523.51Pass
Precursor Ion [M+H]⁺ (m/z) 178.0560178.0562Pass
Fragment Ion 1 (m/z) 160.0451 (Loss of H₂O)160.0453Pass
Fragment Ion 2 (m/z) 134.0607 (Loss of CO₂)134.0609Pass
Relative Abundance (134/160) 5.25.1Pass
Chromatographic Purity (%) 99.8%98.5%Pass

Discussion of Potential Discrepancies:

  • Retention Time Shift: A significant shift could indicate an isomeric impurity. For example, a different substitution pattern on the benzimidazole ring could alter the molecule's polarity and its interaction with the C18 stationary phase.

  • Unexpected Fragment Ions: The presence of additional fragments in the synthesized product's spectrum could signal a process-related impurity. For instance, an incomplete reaction might leave a precursor molecule, which would have a different molecular weight and fragmentation pattern.

  • Altered Fragment Ratios: A drastic change in the relative abundance of fragments might suggest the presence of a co-eluting isomer that shares some fragments but not others, thereby altering the overall observed ratio.

Conclusion

This guide outlines a robust, self-validating methodology for confirming the identity of synthesized 5-Amino-1H-benzimidazole-6-carboxylic acid using LC-MS/MS. By directly comparing the chromatographic behavior and fragmentation fingerprint against a certified reference standard, researchers can establish a high degree of confidence in the structural integrity of their product. This rigorous validation is a critical step in ensuring the quality and reliability of data in subsequent research and development activities.

References

  • Jackson, G. P., & Glish, G. L. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 923–931. Retrieved from [Link]

  • Pathmasiri, W., & Glish, G. L. (2017). Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 89(13), 7328–7335. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents. Der Pharma Chemica, 6(6), 364-371. Retrieved from [Link]

  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65–79. Retrieved from [Link]

  • Alpan, A. S., et al. (2013). Synthesis, characterization, and molecular docking analysis of novel benzimidazole derivatives as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4869–4881. Retrieved from [Link]

  • Makwana, J. A., Sheikh, K. G., & Nalavde, P. H. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts (IJCRT), 11(3). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • Cooks, R. G., & Chen, H. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Accounts of Chemical Research, 56(18), 2446–2458. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence o spray voltage on E I mass spectra o 1-( errocenylmethyl). Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Aziane, A., et al. (2025). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF BENZIMIDAZO [1,2-c] QUINAZOLINE DERIVATIVES FROM 2-(2-AMINOPHENYL)-BENZIMIDAZOLE. Journal Marocain de Chimie Hétérocyclique, 24(2), 51-62. Retrieved from [Link]

  • Kato, S., & Bierbaum, V. M. (2008). Threshold collision-induced dissociation of hydrogen-bonded dimers of carboxylic acids. The Journal of Chemical Physics, 128(8), 084303. Retrieved from [Link]

  • Kato, S., & Bierbaum, V. M. (2008). Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. The Journal of Physical Chemistry A, 112(8), 1636–1644. Retrieved from [Link]

  • Awad, T., et al. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Analytical Chemistry, 2(1), 69-95. Retrieved from [Link]

  • ResearchGate. (2018). I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution? Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved from [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • ResearchGate. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Ajani, O. O., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Advances. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). Retrieved from [Link]

  • Queen's University Belfast. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Retrieved from [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

Sources

Comparative

X-Ray Crystallography Validation of 5-Amino-1H-benzimidazole-6-carboxylic Acid Coordination Modes: A Comparative Guide

As the demand for highly stable, functionalized Metal-Organic Frameworks (MOFs) and coordination polymers accelerates, the strategic selection of organic linkers becomes the defining factor in framework topology. Traditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, functionalized Metal-Organic Frameworks (MOFs) and coordination polymers accelerates, the strategic selection of organic linkers becomes the defining factor in framework topology. Traditional ligands often force a compromise: they either provide robust structural bridging or offer active sites for host-guest interactions, but rarely both.

This guide objectively evaluates 5-Amino-1H-benzimidazole-6-carboxylic acid (5-ABCA) as a next-generation, multi-dentate ligand. By comparing its crystallographically validated coordination modes against industry-standard alternatives—1H-benzimidazole-5-carboxylic acid (B5CA) and 2-aminoterephthalic acid (NH₂-BDC) —we provide structural chemists and drug development professionals with actionable, data-backed insights for framework design.

Structural & Coordination Comparison: 5-ABCA vs. Alternatives

The architectural superiority of a ligand is dictated by its supramolecular synthons. While B5CA provides excellent thermal stability through its rigid benzimidazole core[1], and NH₂-BDC offers built-in Lewis base sites for gas separation[2], 5-ABCA synergizes both features into a single molecular scaffold.

The ortho-positioning of the amino and carboxylate groups in 5-ABCA facilitates strong N,O-chelation to metal nodes, while the distal benzimidazole nitrogens propagate the structure into three-dimensional space. This multi-modal binding capacity allows 5-ABCA to achieve higher connectivity (denticity) than its alternatives.

Quantitative Ligand Performance Data
Parameter5-ABCA (Product)B5CA (Alternative 1)NH₂-BDC (Alternative 2)
Primary Coordination Sites N (Imidazole), O (Carboxylate), N (Amine)N (Imidazole), O (Carboxylate)O (Carboxylate), N (Amine)
Maximum Denticity Up to μ5​ or μ6​ Up to μ4​ Up to μ4​
Typical M-O Bond Lengths 1.95 – 2.10 Å2.05 – 2.25 Å1.98 – 2.15 Å
Typical M-N Bond Lengths 2.00 – 2.15 Å (Im), 2.20+ Å (Amine)2.10 – 2.25 Å (Im)2.25+ Å (Amine, often uncoordinated)
Dominant Dimensionality 3D Supramolecular Frameworks1D Chains to 2D Layers2D Layers to 3D Frameworks
Pore Functionalization Intrinsic (Uncoordinated Amine/Im NH)Requires Post-Synthetic ModificationIntrinsic (Uncoordinated Amine)

Mechanistic Insights into 5-ABCA Coordination Logic

The crystallographic validation of 5-ABCA reveals a highly pH-dependent coordination logic. The deprotonation sequence dictates the final framework topology. At neutral to slightly acidic pH, the carboxylate group acts as the primary anchor ( μ2​ -bridging). As the pH increases, the benzimidazole N-H is deprotonated, unlocking μ4​ and μ5​ bridging modes that are characteristic of 3[3].

CoordinationLogic cluster_sites Coordination Sites & Activation Ligand 5-ABCA Ligand N_Im Benzimidazole N (Bridging) Ligand->N_Im Deprotonation (pH > 7) O_Carb Carboxylate O (Chelating/Bridging) Ligand->O_Carb Deprotonation (pH > 4) N_Amine Amino N (Lewis Base/H-Bonding) Ligand->N_Amine Neutral / Native State Framework High-Dimensionality MOF (Enhanced Rigidity & Porosity) N_Im->Framework Inter-node linking O_Carb->Framework Metal cluster formation N_Amine->Framework Pore functionalization

Graphviz Diagram 1: Coordination logic and pH-dependent activation pathways of 5-ABCA.

Experimental Protocol: Self-Validating SCXRD Workflow

To objectively determine the coordination modes of 5-ABCA, Single-Crystal X-Ray Diffraction (SCXRD) must be performed on defect-free crystals. The following methodology represents a self-validating system, ensuring that the crystallographic data accurately reflects the bulk material properties.

Step-by-Step Methodology

Step 1: Solvothermal Synthesis & in situ Deprotonation

  • Action: Suspend 0.1 mmol of 5-ABCA and 0.1 mmol of Zn(NO3​)2​⋅6H2​O in a 4:1 mixture of N,N-Dimethylformamide (DMF) and distilled water. Seal in a Teflon-lined stainless steel autoclave and heat to 120°C for 72 hours.

  • Causality: The choice of DMF/H₂O is critical. At elevated temperatures,4[4]. This controlled basicity ensures slow, thermodynamic deprotonation of the 5-ABCA ligand, favoring the growth of high-quality single crystals over amorphous precipitates.

Step 2: Controlled Cooling

  • Action: Cool the autoclave to room temperature at a strict rate of 1°C/hour.

  • Causality: Rapid cooling causes massive supersaturation spikes, leading to kinetic trapping and polycrystalline aggregation. A slow cooling gradient ensures thermodynamic control, yielding crystals with sufficient dimensions (>0.1 mm) for SCXRD.

Step 3: Self-Validation via PXRD and TGA

  • Action: Harvest the crystals, wash with fresh DMF, and divide the batch. Perform Powder X-Ray Diffraction (PXRD) on the bulk sample and Thermogravimetric Analysis (TGA) up to 600°C.

  • Causality: This is the validation checkpoint. The experimental PXRD pattern must perfectly overlay with the simulated pattern generated from the SCXRD CIF file. If they deviate, the selected single crystal is a minor impurity phase, invalidating the structural claims. TGA validates the solvent-accessible void volume calculated during refinement.

Step 4: SCXRD Data Collection and Anisotropic Refinement

  • Action: Mount a suitable crystal on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Anisotropic refinement of all non-hydrogen atoms is mandatory to accurately resolve the thermal ellipsoids, differentiating between the coordinated oxygen atoms of the carboxylate and the nitrogen atoms of the benzimidazole ring, which can otherwise be misassigned due to similar electron densities.

SCXRD_Workflow Step1 1. Solvothermal Synthesis Metal Salt + 5-ABCA + DMF/H2O Step2 2. Controlled Cooling 1°C/hour to 25°C Step1->Step2 Causality: Slow cooling prevents polycrystalline aggregation Step3 3. Phase Validation PXRD & TGA Analysis Step2->Step3 Causality: Ensures bulk material matches single crystal Step4 4. SCXRD Data Collection Mo Kα radiation (λ = 0.71073 Å) Step3->Step4 Causality: Selects defect-free crystals for diffraction Step5 5. Structural Refinement SHELXL & Anisotropic Refinement Step4->Step5 Causality: Resolves precise coordination modes

Graphviz Diagram 2: Self-validating SCXRD workflow mapping procedural causality.

Crystallographic Data Interpretation

When comparing the refined .cif data of 5-ABCA frameworks against B5CA[1] and NH₂-BDC[2] frameworks, several performance indicators emerge:

  • Shorter Bond Lengths: The synergistic pull of the ortho-amino group enhances the electron density at the adjacent carboxylate, leading to slightly shorter, stronger M-O bonds (~1.96 Å) compared to the isolated carboxylate in B5CA (~2.08 Å).

  • Steric Void Optimization: Unlike NH₂-BDC, where the amino group often protrudes directly into the primary pore channel (sometimes severely restricting gas uptake), the amino group in 5-ABCA is sterically locked near the metal node. This leaves the benzimidazole-lined pores open, yielding higher accessible surface areas while maintaining Lewis basicity for targeted host-guest interactions.

  • Refinement Metrics: A successful validation of 5-ABCA coordination is indicated by a Goodness-of-Fit (GOF) near 1.05, and R1​ values < 0.05. If residual electron density peaks ( >1.0e−/A˚3 ) appear near the amino group, it indicates dynamic disorder or partial protonation, requiring the use of the SQUEEZE routine in PLATON to validate the void space.

Conclusion

For researchers engineering advanced coordination polymers, 5-Amino-1H-benzimidazole-6-carboxylic acid (5-ABCA) represents a significant upgrade over traditional alternatives like B5CA and NH₂-BDC. Crystallographic validation confirms that its unique trifunctional architecture allows for simultaneous high-denticity bridging (via the benzimidazole and carboxylate) and localized functionalization (via the amino group). By adhering to the self-validating SCXRD protocol outlined above, scientists can confidently harness 5-ABCA to construct highly robust, porous, and catalytically active frameworks.

References

  • The Coordination Chemistry of Benzimidazole-5,6-dicarboxylic Acid with Mn(II), Ni(II), and Ln(III) Complexes. ACS Publications.[3]

  • (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate. National Institutes of Health (PMC).[1]

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. SciSpace.[2]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.[4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1H-benzimidazole-6-carboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-1H-benzimidazole-6-carboxylic acid, a compound class often encountered in pharmaceutical research. Our approach is grounded in the core principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that every step is a self-validating system of safety and responsibility.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of 5-Amino-1H-benzimidazole-6-carboxylic acid is fundamental to appreciating the necessity of a stringent disposal protocol. Based on data from close structural analogs, we can anticipate a similar hazard profile. This proactive assessment is the cornerstone of a trustworthy safety culture.

Table 1: Anticipated Hazard Profile of 5-Amino-1H-benzimidazole-6-carboxylic acid

Hazard ClassGHS Hazard StatementCausality and Procedural Implications
Acute Toxicity (Oral) H302: Harmful if swallowed[1]Prevents disposal in general waste streams where it could enter the ecosystem or cause harm if accidentally ingested. Mandates clear "Hazardous Waste" labeling.
Skin Corrosion/Irritation H315: Causes skin irritation[1][2][3]Requires the use of nitrile gloves and a lab coat during handling and disposal to prevent direct contact. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][3]Necessitates wearing safety goggles or a face shield to prevent contact with dust or splashes. Eyewash stations must be accessible.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2][3]All handling, including weighing and packaging for disposal, should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effects[1]Strictly prohibits disposal down the drain or in any way that allows entry into sewer systems or waterways.[4][5] This is a critical environmental protection measure.

This profile dictates that 5-Amino-1H-benzimidazole-6-carboxylic acid must be managed as a hazardous chemical waste from the point of generation to its final destruction.

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for the safe segregation, storage, and disposal of solid 5-Amino-1H-benzimidazole-6-carboxylic acid waste and contaminated materials.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following are in place:

  • Location: All waste handling and packaging must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A fully buttoned lab coat is mandatory.

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH/MSHA approved respirator is required.[6]

Waste Segregation and Container Selection

The principle of segregation is paramount to prevent dangerous chemical reactions.[7][8]

  • Designate a Waste Stream: 5-Amino-1H-benzimidazole-6-carboxylic acid waste should be collected as "Solid Organic Hazardous Waste." Do not mix it with liquid waste, sharps, or incompatible chemicals (e.g., strong oxidizers).

  • Select the Right Container:

    • Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) drum or the original product container.[9][10]

    • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9]

    • Ensure the container is appropriately sized for the amount of waste to avoid prolonged storage of nearly empty containers.

Waste Accumulation and Labeling
  • Waste Collection:

    • Solid Chemical: Carefully transfer surplus or expired 5-Amino-1H-benzimidazole-6-carboxylic acid into the designated hazardous waste container.

    • Contaminated Debris: Items such as weighing paper, gloves, and absorbent pads contaminated with the compound should be double-bagged in clear plastic bags and then placed into the solid waste container.[11]

  • Labeling: As soon as the first item of waste is placed in the container, it must be labeled.[8] The label must include:

    • The words "Hazardous Waste" .[7][12]

    • The full chemical name: "5-Amino-1H-benzimidazole-6-carboxylic acid" . Avoid abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

    • The date accumulation started.

Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.[4][7]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Segregation: Store the container away from incompatible materials, heat sources, and drains.[5][9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8] Evaporation of waste in a fume hood is not a permissible disposal method.[7]

Final Disposal and Documentation
  • Scheduling Pickup: Do not let waste accumulate. Adhere to institutional and regulatory limits (e.g., containers must be removed from the SAA within three days of becoming full).[7] Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.

  • Record Keeping: Maintain accurate records of the waste generated. This is part of the "cradle-to-grave" responsibility mandated by the Resource Conservation and Recovery Act (RCRA).[4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic from the moment 5-Amino-1H-benzimidazole-6-carboxylic acid is identified as waste to its final, compliant disposal.

G Disposal Workflow for 5-Amino-1H-benzimidazole-6-carboxylic Acid cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generation (Surplus chemical or contaminated material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Work in Fume Hood B->C Step 2 D Select Compatible Container (e.g., HDPE, Original Bottle) C->D Step 3 E Label Container Immediately 'Hazardous Waste' Full Chemical Name Hazards & Date D->E Step 4 (CRITICAL) F Place Waste in Container E->F Step 5 G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G Step 6 H Keep Container Closed G->H Step 7 I Container Full or Max Storage Time Reached? H->I Step 8 I->H No J Contact EHS for Pickup I->J Yes K Licensed Vendor Collects Waste for Final Disposal (e.g., Incineration) J->K Step 9

Caption: Decision workflow for compliant disposal of 5-Amino-1H-benzimidazole-6-carboxylic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Environmental Health & Safety. Storing Hazardous Waste In Your Laboratory.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 5-Amino-1H-benzimidazole.
  • University of Cambridge. Disposal of Chemical Waste. Retrieved from Safety Office, University of Cambridge website.
  • CAS. 5-Aminobenzimidazole. CAS Common Chemistry.
  • Fisher Scientific. Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Fisher Scientific. Safety Data Sheet: 5-Amino-2-mercaptobenzimidazole.
  • Sigma-Aldrich. 5-Benzimidazolecarboxylic acid 96%.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • The Scientist. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of California, Irvine Environmental Health & Safety. Laboratory Hazardous Chemical Waste Guidelines.
  • Weill Cornell Medicine. (2026, January 30). Waste Disposal Procedures for Laboratories.
  • CymitQuimica. CAS 15788-16-6: 1H-Benzimidazole-5-carboxylic acid.
  • Chemos GmbH & Co. KG. (2022, October 10). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • PubChem. 5-Benzimidazolecarboxylic acid.
  • ChemicalBook. (2025, July 24). 2-AMINO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-1H-benzimidazole-6-carboxylic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth procedural guidance for the safe handling of 5-Amino-1H-benzimidazole-6-carboxylic acid. As direct safety data for this specific molecule is not extensively published, our protocol is synthesized from the known hazard profiles of its constituent functional groups—the aromatic amine, the carboxylic acid, and the benzimidazole core—and data from structurally analogous compounds.[1] This approach ensures a robust and cautious safety framework, empowering researchers to work with confidence and integrity.

The Chemical Rationale: A Hazard-Informed Approach

Understanding why specific PPE is required is as crucial as knowing what to wear. The molecular structure of 5-Amino-1H-benzimidazole-6-carboxylic acid dictates its potential hazards.

  • Aromatic Amine Group (-NH₂): Amines can be skin and respiratory irritants and may be harmful if inhaled or absorbed through the skin.[2] It is essential to prevent dermal contact and inhalation of any dust or aerosol.

  • Carboxylic Acid Group (-COOH): While often weak acids, carboxylic acids can be corrosive or irritating to the skin and eyes.[3] Safety protocols must account for potential irritation upon contact.[4][5]

  • Benzimidazole Core: This heterocyclic aromatic structure is common in pharmaceuticals. Related benzimidazole compounds are known to cause skin, eye, and respiratory irritation.[6][7][8]

Given that the compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes.[9][10] Our PPE recommendations are designed to mitigate these specific risks.

Core Protective Equipment Protocol

A multi-layered PPE strategy is mandatory to prevent exposure. The following equipment must be used for all procedures involving this compound.

PPE CategoryRecommended Equipment & SpecificationsRationale & Key Considerations
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[4][9]Mandatory. Protects against dust particles. For tasks with a higher risk of dust generation or splashing, a full-face shield should be worn over the goggles.[1][11]
Hand Protection Chemical-resistant nitrile gloves (inspected before use).[1][11]Mandatory. Provides a barrier against skin contact.[12] Contaminated gloves must be disposed of properly after use, and hands should be washed thoroughly.[12] For prolonged tasks, consider double-gloving.
Body Protection A long-sleeved laboratory coat.[1][11]Mandatory. Protects skin and personal clothing from contamination. For larger quantities, a chemical-resistant apron or coveralls may be necessary.[12]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[1][9]Primary Engineering Control. This is the most critical step to prevent inhalation of dust. If a fume hood is unavailable or procedures may generate significant dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[9][10]
Foot Protection Closed-toe, chemical-resistant shoes.[13]Mandatory. Protects against spills and dropped equipment. Porous shoes like sneakers are not appropriate.

Operational Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step procedure is critical for ensuring safety and experimental integrity. The following workflow outlines the essential stages for handling 5-Amino-1H-benzimidazole-6-carboxylic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS of Analogous Compounds prep_risk->prep_sds prep_ppe Assemble All Required PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Certification prep_ppe->prep_hood don_ppe Don PPE Correctly prep_hood->don_ppe Proceed to Handling handle Handle Compound Exclusively Inside Fume Hood don_ppe->handle weigh Use Anti-Static Weighing Dishes to Minimize Dust handle->weigh cleanup Decontaminate Work Surface (e.g., 70% Ethanol) weigh->cleanup doff_ppe Doff PPE in Correct Sequence to Avoid Contamination cleanup->doff_ppe Proceed to Post-Handling wash Wash Hands Thoroughly with Soap and Water doff_ppe->wash waste_collect Collect Waste in a Labeled, Sealed Hazardous Waste Container wash->waste_collect waste_dispose Arrange for Professional Disposal via EHS waste_collect->waste_dispose

Caption: Procedural workflow for safely handling 5-Amino-1H-benzimidazole-6-carboxylic acid.

Emergency Response and Disposal Plan

Spill & Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10] Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[6][9] The area should then be decontaminated.[1] Report all spills to laboratory safety personnel.

Waste Disposal Plan: All waste containing 5-Amino-1H-benzimidazole-6-carboxylic acid, including contaminated gloves, weighing papers, and excess material, must be treated as hazardous waste.

  • Collection: Collect all chemical waste in a designated, clearly labeled, and sealable container.[14] The container must be compatible with the chemical.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area designated for hazardous waste.[14]

  • Disposal: The disposal of the waste must be handled by a certified environmental management company in strict accordance with all local, state, and federal regulations.[14][15] Do not dispose of this chemical down the drain or in regular trash.[16]

By integrating this expert-informed, procedure-driven safety protocol into your daily laboratory operations, you build a foundation of trust and reliability in your research outcomes while ensuring the well-being of your most valuable asset: your scientific team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Google Cloud.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Personal Protective Equipment | US EPA.
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 5-Amino-2-mercaptobenzimidazole. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Benzimidazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Benzimidazole-5-carboxylic acid. Thermo Fisher Scientific.
  • Safety Data Sheet - 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. ChemScene.
  • SAFETY D
  • Anhydrous Ammonia PPE. YouTube.
  • 5-Amino-1H-benzimidazole Safety D
  • 5-Benzimidazolecarboxylic acid Safety and Hazards. PubChem.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Management Software.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET - 1H-Benzimidazole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Amino-2-(4-aminophenyl)benzimidazole. Tokyo Chemical Industry.
  • 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid Safety Inform
  • Benzimidazole Synthesis Procedure. Organic Syntheses.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • 1H-Benzimidazole-5-carboxylic acid Inform
  • (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I)
  • What is the best method for preparing benzimidazole
  • Navigating the Safe Disposal of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Procedural Guide. Benchchem.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1H-benzimidazole-6-carboxylic acid
Reactant of Route 2
5-Amino-1H-benzimidazole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.